4-Methoxyphenyl mesylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNVCHUULQHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364979 | |
| Record name | 4-Methoxyphenyl mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-30-0 | |
| Record name | 4-Methoxyphenyl mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methoxyphenyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Methoxyphenyl mesylate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Physical Properties
This compound, also known as 4-methoxyphenyl methanesulfonate, is an organic compound that serves as a versatile intermediate in a variety of chemical transformations. Its utility primarily stems from the mesylate group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19013-30-0 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄S | [3] |
| Molecular Weight | 202.23 g/mol | [3] |
| Boiling Point | 334.4 °C at 760 mmHg | [4][5] |
| Flash Point | 156 °C | [4][5] |
| Density | 1.276 g/cm³ | [4][5] |
| Refractive Index | 1.521 | [4][5] |
| XLogP3 | 2.11440 | [4][5] |
Synthesis of this compound
A general and reliable method for the synthesis of this compound involves the reaction of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base.[1]
Experimental Protocol: Synthesis from 4-Methoxyphenol
This protocol is adapted from a general procedure for the synthesis of aryl mesylates.[6]
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-methoxyphenol (1.0 equiv) in dichloromethane in a round-bottom flask, add triethylamine (1.5 - 2.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 - 1.2 equiv) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
References
Synthesis of 4-Methoxyphenyl Mesylate from 4-Methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-methoxyphenyl mesylate from 4-methoxyphenol, a key transformation in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Introduction
The conversion of phenols to their corresponding mesylates is a fundamental transformation in organic chemistry. The mesylate group is an excellent leaving group, making aryl mesylates valuable intermediates for a variety of nucleophilic substitution and cross-coupling reactions. This guide focuses on the specific synthesis of this compound, a precursor often utilized in the development of pharmaceutical compounds and other fine chemicals. The reaction involves the treatment of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base.
Reaction Scheme
The overall chemical transformation is as follows:
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | White to tan crystalline solid | 54-57 | 243 |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | Colorless to yellow liquid | -32 | 161 |
| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid | -115 | 90 |
| This compound | C₈H₁₀O₄S | 202.23 | Off-white to pale yellow solid (typical) | 63-65 | Not available |
Experimental Data Summary
| Parameter | Value |
| Reactants | |
| 4-Methoxyphenol | 1.0 equivalent |
| Methanesulfonyl Chloride | 1.1 - 1.2 equivalents |
| Triethylamine | 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 3 hours |
| Typical Yield | >95% (crude) |
| Purification | Aqueous work-up, optional column chromatography or recrystallization |
Experimental Protocol
This protocol is a widely applicable method for the mesylation of phenols.[1][2]
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane to make an approximately 0.2 M solution.[1]
-
Addition of Base: Add triethylamine (1.5 eq) to the solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1][2]
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Then, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting alcohol is observed.[2]
-
Quenching: Quench the reaction by adding water to the flask.[2]
-
Work-up:
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.[1][2]
-
Purification (if necessary): The crude product is often of high purity.[1] However, if further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization. For recrystallization, a solvent screen is recommended to find a suitable solvent or solvent mixture (e.g., heptanes/ethyl acetate, methanol/water).[3]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Reaction Mechanism
Caption: Simplified reaction mechanism for mesylate formation.
This guide provides a solid foundation for the synthesis of this compound. For novel applications or scaled-up syntheses, further optimization of reaction conditions and purification methods may be necessary. Always adhere to standard laboratory safety procedures when handling the reagents mentioned in this document.
References
An In-depth Technical Guide to 4-Methoxyphenyl Mesylate: CAS Number, Identification, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxyphenyl mesylate, a key chemical intermediate. The document details its chemical identity, including its CAS number, molecular properties, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and explores its potential biological relevance.
Core Identification
This compound, also known as 4-methoxyphenyl methanesulfonate, is an aromatic sulfonate ester. Its unique structural characteristics make it a valuable reagent in various organic syntheses.
| Property | Value | Source |
| CAS Number | 19013-30-0 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄S | [3] |
| Molecular Weight | 202.23 g/mol | [3] |
| Appearance | Not specified in detail, but likely a solid at room temperature | |
| Purity | ≥95% (as offered by some suppliers) | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the mesyl group protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -OMs) | ~7.2-7.4 | Doublet |
| Aromatic (ortho to -OCH₃) | ~6.9-7.1 | Doublet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Mesyl (-SO₂CH₃) | ~3.1 | Singlet |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-OMs) | ~148-152 |
| Aromatic (C-OCH₃) | ~158-162 |
| Aromatic (CH, ortho to -OMs) | ~122-125 |
| Aromatic (CH, ortho to -OCH₃) | ~114-117 |
| Methoxy (-OCH₃) | ~55-57 |
| Mesyl (-SO₂CH₃) | ~37-40 |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonate and ether functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| S=O stretch (asymmetric) | ~1350-1370 |
| S=O stretch (symmetric) | ~1170-1190 |
| C-O-S stretch | ~900-1000 |
| Ar-O-C stretch | ~1230-1270 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
MS (Mass Spectrometry)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 202 | [M]⁺ |
| 123 | [M - SO₂CH₃]⁺ |
| 108 | [M - SO₂CH₃ - CH₃]⁺ |
| 79 | [SO₂CH₃]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through the mesylation of 4-methoxyphenol. The following is a generalized experimental protocol based on standard procedures for the synthesis of aryl mesylates from phenols.[4][5]
Synthesis of this compound from 4-Methoxyphenol
This procedure details the reaction of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a solution of 4-methoxyphenol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents). Cool the mixture to 0°C using an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench it by adding cold deionized water. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. However, as a mesylate, it possesses the potential to act as an alkylating agent due to the good leaving group nature of the mesylate anion. Alkylating agents are known to interact with nucleophilic sites on biomolecules, including DNA and proteins, which can lead to cytotoxicity. This property is a cornerstone of many chemotherapeutic agents.
The biological activity of compounds containing a 4-methoxyphenyl moiety is diverse. For instance, derivatives of 4-methoxychalcone have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties.
Given its chemical structure, this compound could potentially be investigated for its cytotoxic effects on cancer cell lines. A hypothetical mechanism of action could involve the alkylation of key cellular components, leading to the disruption of cellular processes and ultimately apoptosis.
Caption: Hypothetical mechanism of action for this compound.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. Its potential as a research tool or a precursor for pharmacologically active molecules warrants investigation.
References
An In-depth Technical Guide to the NMR and IR Spectral Data of 4-Methoxyphenyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-Methoxyphenyl mesylate. Due to the limited availability of directly published complete spectra for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to present a comprehensive set of predicted data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure
This compound, also known as 4-methoxyphenyl methanesulfonate, possesses the chemical structure illustrated below. Understanding the arrangement of the functional groups—a methoxy group and a mesylate group attached to a benzene ring in a para configuration—is fundamental to interpreting its spectral data.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of spectral data for analogous compounds such as phenyl mesylate and p-tolyl mesylate, and general principles of NMR spectroscopy.
¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d (J ≈ 9.0 Hz) | 2H | Ar-H (ortho to -OMs) |
| ~6.90 | d (J ≈ 9.0 Hz) | 2H | Ar-H (ortho to -OCH₃) |
| ~3.80 | s | 3H | -OCH ₃ |
| ~3.10 | s | 3H | -SO₂CH ₃ |
¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~158 | C -OCH₃ |
| ~144 | C -OMs |
| ~123 | C -H (ortho to -OMs) |
| ~115 | C -H (ortho to -OCH₃) |
| ~56 | -OC H₃ |
| ~38 | -SO₂C H₃ |
Predicted IR Spectral Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The table below outlines the predicted vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -SO₂CH₃) |
| ~1600, ~1500 | Strong, Medium | Aromatic C=C skeletal vibrations |
| ~1370-1350 | Strong | Asymmetric SO₂ stretch |
| ~1190-1170 | Strong | Symmetric SO₂ stretch |
| ~1250 | Strong | Aryl C-O stretch (-OCH₃) |
| ~1030 | Medium | S-O-C stretch |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire a larger number of scans to enhance the signal of the less sensitive ¹³C nuclei.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, clean spatula tip of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
Acquire a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
-
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectral data acquisition and analysis.
Caption: Experimental workflow for acquiring and processing NMR and IR spectral data.
Caption: Logical flow for the analysis and interpretation of spectral data.
Physical Properties of 4-Methoxyphenyl Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 4-Methoxyphenyl mesylate, specifically its melting point and solubility. Due to the limited availability of public data for this specific compound, this guide offers predicted properties based on structurally similar compounds and presents comprehensive experimental protocols for their determination in a laboratory setting.
Predicted Physicochemical Properties
Table 1: Physical Properties of this compound and Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₈H₁₀O₄S | 218.23 | Not Reported | Expected to be soluble in polar organic solvents and have limited solubility in water. |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-57 | Soluble in ethanol, acetone, chloroform, benzene, and carbon tetrachloride; limited solubility in water.[1][2] |
| (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | C₁₇H₁₆O₂ | 252.31 | 123-125 | Not specified. |
Based on the properties of these related structures, it is anticipated that this compound is a solid at room temperature with a melting point likely above that of 4-methoxyphenol. Its solubility is predicted to be good in polar organic solvents due to the presence of the polar sulfonate group and the methoxy group, which can engage in dipole-dipole interactions. Conversely, its solubility in water is expected to be limited, a common characteristic for many organic esters.
Experimental Protocols for Property Determination
For researchers requiring precise values for the physical properties of this compound, the following established experimental protocols are recommended.
Melting Point Determination
The melting point of a solid compound can be accurately determined using the capillary method with a melting point apparatus.[3][4][5][6]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: If the this compound sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination: If the melting point is unknown, perform a rapid heating run (10-20 °C per minute) to determine an approximate melting range.[3]
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 20°C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.
Solubility Determination
A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate, hexane)
-
Small test tubes or vials with caps
-
Spatula or balance for measuring the solute
-
Graduated cylinder or pipette for measuring the solvent
-
Vortex mixer or orbital shaker
-
Constant temperature bath (optional, for temperature-controlled studies)
Procedure:
-
Qualitative Solubility Assessment:
-
Place a small, known amount of this compound (e.g., 10 mg) into a series of labeled test tubes.
-
Add a small volume of each solvent (e.g., 1 mL) to the respective test tubes.
-
Vigorously agitate the tubes (e.g., using a vortex mixer) for 60 seconds.[7]
-
Visually inspect the tubes to determine if the compound has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble). Record the observations.
-
-
Semi-Quantitative Solubility (Shake-Flask Method):
-
Add a known excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
After equilibration, allow the excess solid to settle.
-
Carefully extract a known volume of the supernatant (the clear liquid phase).
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the melting point and solubility of this compound.
Caption: Workflow for determining the melting point and solubility of this compound.
References
- 1. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ws [chem.ws]
Stability and Storage of 4-Methoxyphenyl Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxyphenyl mesylate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets (SDS) with general knowledge of the stability of aryl sulfonates, providing a framework for handling, storage, and stability assessment.
Core Stability Profile and Recommended Storage
This compound is a sulfonate ester that, like many aryl mesylates, is sensitive to environmental factors. Proper storage and handling are crucial to maintain its integrity and purity for research and development applications.
Key Stability Characteristics:
-
Thermal Sensitivity: The compound is sensitive to heat, which can accelerate degradation.
-
Light Sensitivity: Exposure to light, particularly UV radiation, may induce photochemical decomposition.
-
Moisture Sensitivity: As a sulfonate ester, this compound is susceptible to hydrolysis.
-
pH Sensitivity: The rate of hydrolysis is expected to be dependent on the pH of the medium, with increased degradation under acidic or basic conditions.
Recommended Storage Conditions: Based on supplier safety data sheets, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Environment | Dry, well-ventilated area | To prevent moisture ingress and ensure a safe storage environment. |
Potential Degradation Pathways
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3] While specific degradation products for this compound have not been detailed in the available literature, the primary degradation pathways for aryl sulfonates are hydrolysis and photolysis.
Hydrolytic Degradation
Hydrolysis of the sulfonate ester bond is a probable degradation pathway, leading to the formation of 4-methoxyphenol and methanesulfonic acid. The rate of this reaction is typically influenced by pH and temperature.
Photolytic Degradation
Exposure to light can lead to the cleavage of the C-O or S-O bonds in the sulfonate ester, generating various radical or ionic species that can subsequently react to form a range of degradation products.
Oxidative Degradation
While less commonly the primary pathway for aryl sulfonates, oxidative conditions could potentially lead to degradation, particularly of the methoxy-substituted aromatic ring.
The following diagram illustrates the potential degradation pathways of this compound under stress conditions.
Illustrative Forced Degradation Data
The following table summarizes illustrative results from a hypothetical forced degradation study on this compound. This data is based on the known stability of related aryl sulfonate compounds and is intended to provide a general indication of potential degradation under various stress conditions. An effective stability-indicating method would be able to separate the parent compound from all formed degradants.[4][5]
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl (aq) at 60°C | 24 hours | 15% | Degradant A (more polar), Degradant B |
| 0.1 M NaOH (aq) at 60°C | 8 hours | 25% | Degradant A, Degradant C (less polar) |
| 3% H₂O₂ (aq) at RT | 24 hours | 8% | Oxidative Degradant X, Oxidative Degradant Y |
| Thermal (Solid State) at 80°C | 48 hours | 5% | Minor thermal degradants |
| Photolytic (Solid State, UV lamp) | 24 hours | 12% | Photodegradant P, Photodegradant Q |
Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for conducting reliable stability studies. The following are example protocols for a forced degradation study and a stability-indicating HPLC method, which can be adapted for this compound.
Protocol for a Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.[1][2][3]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent to prepare a solution for analysis.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of solid this compound in a shallow dish and expose it to a UV lamp in a photostability chamber for 24 hours.
-
At specified time points, dissolve a portion of the solid for analysis.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 4.2).
Protocol for a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of the parent compound and monitoring of impurity formation.[6]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and DAD/UV detector. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 18 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 4.1) with the diluent to a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation:
-
Assess the separation of the main peak (this compound) from any degradation product peaks.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Perform peak purity analysis using the DAD detector to ensure the main peak is not co-eluting with any impurities.
-
Illustrative Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an aryl mesylate like this compound, which is a common precursor in cross-coupling reactions.
Conclusion
While specific quantitative stability data for this compound is not widely published, information from safety data sheets and the known chemical properties of aryl sulfonates provide a strong basis for its proper handling and storage. It is crucial to protect the compound from heat, light, and moisture by storing it under refrigerated conditions in a tightly sealed, opaque container, preferably under an inert atmosphere. The primary degradation pathways are expected to be hydrolysis and photolysis. For researchers using this compound, it is recommended to perform in-house stability assessments, particularly if it is to be used in formulations or long-term experiments. The provided experimental protocols for forced degradation and stability-indicating HPLC analysis offer a starting point for such evaluations.
References
An In-Depth Technical Guide to the Electronic Effects of the Methoxy Group in Mesylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the methoxy (-OCH₃) group on the reactivity and properties of mesylate (methanesulfonate) compounds, particularly aryl mesylates. Understanding these effects is crucial for professionals in drug development and organic synthesis, as they significantly influence reaction mechanisms, rates, and the overall chemical behavior of molecules.
Core Concepts: The Dual Electronic Nature of the Methoxy Group
The methoxy group exerts a powerful influence on aromatic systems through a combination of two opposing electronic effects: the inductive effect and the resonance effect. The net impact on the system is highly dependent on the substituent's position (ortho, meta, or para) relative to the reaction center, in this case, the mesylate group.
Inductive Effect (-I)
Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the atom to which it is attached through the sigma (σ) bond framework.[1] This electron-withdrawing inductive effect, denoted as -I, increases the electrophilicity of the aromatic ring and can influence the stability of nearby charges. This effect is distance-dependent, weakening as the distance from the substituent increases.
Resonance Effect (+M or +R)
Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as a benzene ring.[1][2] This electron-donating resonance (or mesomeric) effect, denoted as +M or +R, increases electron density on the aromatic ring, particularly at the ortho and para positions.[3] This donation of electron density can stabilize adjacent electron-deficient centers. As a general rule, when inductive and resonance effects are in opposition, the resonance effect is typically dominant.[4]
The interplay of these two effects is visually represented below.
Caption: Opposing electronic effects of the methoxy group.
Quantitative Analysis: Hammett and Taft Parameters
The electronic influence of substituents is quantified using linear free-energy relationships, most notably the Hammett equation.[2][5] The equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant of a substituted reaction to that of the unsubstituted reference reaction (k₀) through the substituent constant (σ) and the reaction constant (ρ).
The substituent constant (σ) is a measure of the electronic effect of a particular substituent. For the methoxy group, its value is position-dependent:
-
σ_meta (σ_m): At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect dominates, resulting in a positive σ value.
-
σ_para (σ_p): At the para position, the strong electron-donating resonance effect outweighs the inductive effect, leading to a negative σ value.[6]
The reaction constant (ρ) indicates the sensitivity of a reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups, which is characteristic of reactions involving the buildup of positive charge in the transition state, such as in an Sₙ1-type mechanism.
The following table summarizes key electronic parameters for the methoxy group.
| Parameter Type | Constant | Value for Methoxy Group | Description |
| Hammett | σ_meta (σ_m) | +0.12 | Indicates net electron-withdrawing effect at the meta position.[1] |
| σ_para (σ_p) | -0.27 | Indicates net electron-donating effect at the para position.[1] | |
| σ⁺_para | -0.78 | Used for reactions with direct resonance stabilization of a positive charge.[1] | |
| Swain-Lupton | F (Field/Inductive) | +0.54 | Quantifies the inductive/field effect.[7] |
| R (Resonance) | -1.68 | Quantifies the resonance effect.[7] |
Impact on Mesylate Reactivity: The Solvolysis of Aryl Mesylates
Aryl mesylates are important compounds in organic synthesis, often used as substrates in cross-coupling reactions or as leaving groups in nucleophilic substitutions. The electronic nature of substituents on the aryl ring significantly modulates the leaving group ability of the aryloxy moiety and the overall reaction rate.
The solvolysis of aryl sulfonates (a close analogue to mesylates) in various solvents is a classic reaction for studying these electronic effects. The reaction typically proceeds through an Sₙ1-like mechanism, where the rate-determining step is the heterolytic cleavage of the C-O bond to form a carbocation intermediate.
Caption: Simplified Sₙ1 solvolysis mechanism for an aryl mesylate.
A methoxy group at the para position, being a strong electron-donating group (σ_p = -0.27), will accelerate the rate of solvolysis. It stabilizes the developing positive charge on the sulfur atom (or adjacent carbon in other substitution reactions) during the transition state through resonance. Conversely, a methoxy group at the meta position (σ_m = +0.12) would be expected to slightly decrease the rate of solvolysis compared to the unsubstituted phenyl mesylate due to its net electron-withdrawing nature.
Experimental Protocols
Synthesis of p-Methoxyphenyl Mesylate
This procedure outlines the synthesis of an aryl mesylate from the corresponding phenol. Pyridine is used as a base to neutralize the HCl byproduct.
Materials:
-
p-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-methoxyphenol (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure p-methoxyphenyl mesylate.
Kinetic Analysis of Solvolysis
The rate of solvolysis of an aryl mesylate can be determined by monitoring the production of methanesulfonic acid over time. This is often achieved by titration or by conductometry.
Materials:
-
Synthesized aryl mesylate (e.g., p-methoxyphenyl mesylate)
-
Aqueous organic solvent mixture (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide (NaOH) solution (for titration)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
Procedure:
-
Prepare a stock solution of the aryl mesylate in a suitable solvent (e.g., acetone).
-
Place a known volume of the desired aqueous organic solvent mixture into a reaction vessel maintained at a constant temperature (e.g., 25 °C) by a water bath.
-
Add a small amount of indicator to the solvent.
-
Initiate the reaction by injecting a small, precise volume of the aryl mesylate stock solution into the reaction vessel. This is time t=0.
-
The generated methanesulfonic acid will cause the indicator to change color. Titrate the solution with the standardized NaOH solution to return to the endpoint color.
-
Record the volume of NaOH added and the time. Repeat this process at regular intervals.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time (after ~10 half-lives) and Vt is the volume at time t. The slope of this line will be -k.
Caption: Experimental workflow for a kinetic solvolysis study.
Conclusion
The methoxy group is a versatile substituent whose electronic influence is a delicate balance between a modest inductive withdrawal and a powerful resonance donation. In the context of aryl mesylates, a para-methoxy group acts as an activating group for Sₙ1-type solvolysis reactions by stabilizing the transition state, thereby increasing the reaction rate. A meta-methoxy group, in contrast, has a slight deactivating effect. A thorough understanding of these principles, quantified by parameters like Hammett constants, allows medicinal chemists and process scientists to predict and control the reactivity of mesylate-containing intermediates, facilitating the rational design and synthesis of complex molecules.
References
- 1. esports.bluefield.edu - Advanced Nucleophilic Substitution Reaction Mechanisms [esports.bluefield.edu]
- 2. pfls.springboardcollaborative.org [pfls.springboardcollaborative.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Theoretical Calculations of 4-Methoxyphenyl Mesylate Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to understand and predict the reactivity of 4-methoxyphenyl mesylate. This compound serves as a key intermediate in organic synthesis, and a thorough understanding of its reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. This document outlines the primary reaction pathways—SN1, SN2, E1, and E2—and discusses the factors influencing the competition between them, supported by established theoretical principles and data from related computational studies.
Introduction to the Reactivity of Aryl Sulfonates
Aryl sulfonates, such as this compound, are excellent leaving groups in nucleophilic substitution and elimination reactions due to the stability of the resulting sulfonate anion, which is well-stabilized by resonance. The reactivity of these compounds is modulated by the electronic nature of substituents on the aromatic ring. The 4-methoxy group in this compound is an electron-donating group, which can significantly influence the reaction pathway by stabilizing carbocationic intermediates.
Competing Reaction Pathways
The reactivity of this compound is primarily governed by four competing reaction mechanisms: unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), unimolecular elimination (E1), and bimolecular elimination (E2). The preferred pathway is dependent on several factors, including the nature of the substrate, the strength of the nucleophile or base, the solvent, and the temperature.
Nucleophilic Substitution Reactions (SN1 and SN2)
SN1 Mechanism: A two-step pathway involving the formation of a carbocation intermediate. The electron-donating 4-methoxy group can stabilize the formation of a benzylic-like carbocation, making the SN1 pathway potentially favorable under appropriate conditions (e.g., polar protic solvents, weak nucleophiles).
SN2 Mechanism: A one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For aryl mesylates, SN2 reactions are common.
Elimination Reactions (E1 and E2)
E1 Mechanism: A two-step pathway that proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by high temperatures and the presence of a weak base.
E2 Mechanism: A one-step concerted pathway where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. This mechanism is favored by strong, bulky bases.
Theoretical Calculations and Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and predicting reactivity. Theoretical calculations can provide valuable quantitative data, such as activation energies for each reaction pathway, which helps in determining the most likely mechanism under a given set of conditions.
Data Presentation: Factors Influencing Reaction Pathways
The following table summarizes the key factors that influence the competition between SN1, SN2, E1, and E2 pathways for a generic secondary alkyl mesylate, which can be extrapolated to the benzylic-like position in this compound.
| Factor | SN1 | SN2 | E1 | E2 |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Nucleophile/Base | Weak Nucleophile | Strong, Unhindered Nucleophile | Weak Base | Strong, Bulky Base |
| Solvent | Polar Protic | Polar Aprotic | Polar Protic | Aprotic |
| Temperature | Lower Temperatures | Lower Temperatures | Higher Temperatures | Higher Temperatures |
| Leaving Group | Good (e.g., -OMs) | Good (e.g., -OMs) | Good (e.g., -OMs) | Good (e.g., -OMs) |
Visualizing Reaction Mechanisms and Workflows
Signaling Pathways: Competing Reaction Mechanisms
The following diagram illustrates the decision-making process for determining the likely reaction pathway based on key experimental conditions.
Caption: Decision tree for predicting the major reaction pathway.
Experimental Workflow: Kinetic Analysis
A typical workflow for the experimental investigation and computational analysis of this compound reactivity is depicted below.
Caption: Integrated experimental and computational workflow.
Experimental Protocols
While a specific, detailed experimental protocol for the theoretical calculation of this compound reactivity is not available, a general approach can be outlined based on standard methodologies in physical organic chemistry.
Synthesis of this compound
A general procedure for the synthesis of aryl mesylates involves the reaction of the corresponding phenol with methanesulfonyl chloride in the presence of a base.
-
Materials: 4-methoxyphenol, methanesulfonyl chloride, triethylamine (or pyridine), dichloromethane (or other suitable aprotic solvent).
-
Procedure:
-
Dissolve 4-methoxyphenol and triethylamine in dichloromethane and cool the mixture in an ice bath.
-
Slowly add methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Kinetic Measurements (Solvolysis)
The rate of solvolysis can be monitored by measuring the rate of formation of the sulfonic acid product, which can be followed by a change in conductivity or by titration of the acid produced.
-
Materials: this compound, desired solvent (e.g., ethanol, water, or a mixture), indicator (if using titration), conductivity meter.
-
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent at a constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction (e.g., by adding to a cold, immiscible solvent).
-
Determine the concentration of the sulfonic acid product in each aliquot using either a conductivity meter or by titration with a standardized base.
-
Plot the concentration of the product versus time to determine the rate constant.
-
Conclusion
The reactivity of this compound is a complex interplay of competing SN1, SN2, E1, and E2 pathways. While specific theoretical data for this molecule is not extensively published, a robust understanding of its behavior can be achieved by applying established principles of physical organic chemistry and leveraging computational studies of analogous systems. The electron-donating nature of the 4-methoxy group is expected to have a significant influence, particularly in stabilizing carbocationic intermediates, thereby making SN1/E1 pathways more competitive than in unsubstituted or electron-withdrawn aryl mesylates. Further dedicated computational studies are warranted to provide precise quantitative predictions of the activation barriers for each pathway and to further refine our understanding of the reactivity of this important synthetic intermediate.
An In-depth Technical Guide to the Synthesis of 4-Methoxyphenyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-methoxyphenyl mesylate, a key intermediate in organic synthesis. The document details a common and efficient experimental protocol, presents quantitative data for reproducibility, and illustrates the synthesis workflow.
Core Synthesis Route: Mesylation of 4-Methoxyphenol
The most prevalent and straightforward method for the synthesis of this compound involves the reaction of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base. This reaction, a nucleophilic substitution at the sulfonyl group, effectively converts the phenolic hydroxyl group into a good leaving group, the mesylate, which is valuable for subsequent cross-coupling reactions and other transformations.
Reaction Scheme:
Experimental Protocol
A detailed procedure for the synthesis of this compound is outlined below, based on established literature methods.[1]
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (approximately 5 equivalents). Cool the mixture to 0 °C using an ice bath.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is then purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white crystalline solid.[1] An alternative eco-friendly approach suggests that for many simple phenols, the product can be isolated in high purity without chromatography.[2]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 87.8% | [1] |
| Reactant Ratio (Phenol:MsCl:Pyridine) | 1 : ~1.2 : 5 (molar equivalents) | [1] |
| Solvent | Dichloromethane | [1] |
| Base | Pyridine | [1] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 10 minutes to several hours | [2] |
| Purification Method | Flash Chromatography (DCM/EtOAc) | [1] |
| Melting Point | 78 - 80 °C | [1] |
Synthesis Workflow
The following diagram illustrates the logical steps involved in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic intermediate and not typically involved in signaling pathways itself, its utility lies in the synthesis of molecules that do interact with such pathways. For instance, aryl mesylates are excellent electrophiles for cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds. These biaryl structures are common motifs in pharmacologically active molecules that can target various signaling pathways.
The logical relationship in its application is as follows:
Caption: Role of this compound in drug development.
References
Methodological & Application
4-Methoxyphenyl mesylate as a leaving group in SN2 reactions
Application Notes and Protocols for 4-Methoxyphenyl Mesylate in Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules, the efficient formation of carbon-heteroatom bonds is of paramount importance. The bimolecular nucleophilic substitution (S
NN
Sulfonate esters, such as mesylates, are renowned for their excellent leaving group ability, transforming a poorly reactive hydroxyl group into a highly reactive electrophilic site.[1] This application note focuses on this compound, a derivative of 4-methoxyphenol, and its utility as a leaving group in S
N2N
Applications in Medicinal Chemistry and Drug Development
The 4-methoxyphenyl moiety is a common structural motif in a diverse array of pharmaceutical compounds.[3][4] Its inclusion in a molecule can impact pharmacokinetic and pharmacodynamic properties. The methoxy group can engage in hydrogen bonding, influence metabolic stability, and modulate the overall electronic character of the molecule. Consequently, synthetic intermediates that allow for the facile introduction of this group are highly valuable in drug discovery and development.
This compound serves as a key intermediate in the synthesis of various bioactive molecules. By leveraging the mesylate as a leaving group, a variety of nucleophiles can be introduced, leading to the formation of ethers, amines, azides, and other functional groups. This versatility makes it a valuable tool in the construction of complex molecular architectures found in many therapeutic agents. For instance, the introduction of an azide group via an S
NExperimental Protocols
Protocol 1: Synthesis of this compound from 4-Methoxyphenol
This protocol details the conversion of 4-methoxyphenol to this compound. The reaction involves the treatment of the phenol with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the stirred solution, add triethylamine (1.5 eq) dropwise.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Expected Yield: Typical yields for the mesylation of phenols range from 85% to 95%.
Protocol 2: Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2 Reaction of this compound with Sodium Azide
This protocol describes a representative S
NMaterials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC. For some substrates, microwave irradiation can significantly reduce the reaction time.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude 4-methoxyphenyl azide can be purified by column chromatography on silica gel.
Expected Yield: Yields for the S
N
Data Presentation
Table 1: Reagents and Stoichiometry for Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Equivalents |
| 4-Methoxyphenol | 124.14 | 1.0 | 1.0 |
| Methanesulfonyl chloride | 114.55 | 1.2 | 1.2 |
| Triethylamine | 101.19 | 1.5 | 1.5 |
Table 2: Reagents and Stoichiometry for Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2 Azidation
| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Equivalents |
| This compound | 202.23 | 1.0 | 1.0 |
| Sodium azide | 65.01 | 1.5 | 1.5 |
Table 3: Comparative Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N 2 Reaction Rates of Substituted Aryl Leaving Groups
The rate of an S
N2| Substituent on Phenyl Mesylate | Relative Rate Constant (k
|
| 4-Nitro (electron-withdrawing) | > 1 |
| 4-Chloro (electron-withdrawing) | > 1 |
| Hydrogen (unsubstituted) | 1 |
| 4-Methoxy (electron-donating) | < 1 |
Note: The data in this table is representative and intended to show the general trend of substituent effects on the leaving group ability in S
NSignaling Pathways and Logical Relationships
The synthesis of bioactive molecules often involves a multi-step pathway where the product of one reaction becomes the substrate for the next. The conversion of a phenol to a mesylate and its subsequent displacement via an S
N
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its preparation from the readily available 4-methoxyphenol is straightforward, and the resulting mesylate is an excellent leaving group for S
NReferences
Protocol for Ether Synthesis Using 4-Methoxyphenyl Mesylate
Application Note & Protocol
Abstract
This document provides a detailed protocol for the synthesis of unsymmetrical aryl ethers utilizing 4-methoxyphenyl mesylate as a key reagent. The described methodology is based on the principles of the Williamson ether synthesis, a robust and versatile SN2 reaction. In this procedure, an alcohol is deprotonated to form a nucleophilic alkoxide, which subsequently displaces the mesylate group from the aromatic ring of this compound to form the desired ether. This method is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals where a 4-methoxyphenyl ether moiety is required. The protocol includes a detailed experimental procedure, a summary of quantitative data, and diagrams illustrating the reaction workflow and chemical transformation.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers. The reaction typically involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester, such as a mesylate or tosylate.[1][2] Aryl mesylates are effective electrophiles in this reaction, allowing for the formation of aryl ethers. This compound is a readily accessible and stable starting material for introducing the 4-methoxyphenyl ether group into a target molecule.
This protocol details the synthesis of 4-butoxyanisole through the reaction of this compound with sodium butoxide, generated in situ from butanol and a strong base.
Reaction and Mechanism
The overall reaction involves the nucleophilic substitution of the mesylate group on the this compound by a butoxide ion. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]
Overall Reaction:
The first step is the deprotonation of butanol using a strong base, such as sodium hydride (NaH), to form the highly nucleophilic sodium butoxide. The butoxide then attacks the carbon atom bearing the mesylate leaving group on the this compound in a concerted fashion, leading to the formation of the C-O ether bond and the displacement of the mesylate anion.
Experimental Protocol
This protocol describes the synthesis of 4-butoxyanisole from this compound and butanol.
Materials and Reagents:
-
This compound
-
n-Butanol, anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of Sodium Butoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous n-butanol (1.2 equivalents).
-
Cool the flask in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to ensure complete formation of sodium butoxide.
-
-
Ether Synthesis:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a separate flask under an inert atmosphere.
-
Slowly add the solution of this compound to the freshly prepared sodium butoxide solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-butoxyanisole.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-butoxyanisole from this compound.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 equivalent |
| n-Butanol | 1.2 equivalents |
| Sodium Hydride (60%) | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | 4-Butoxyanisole |
| Typical Yield | 85-95% |
| Physical State | Colorless oil |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
Visualizations
Diagram 1: Chemical Transformation
Caption: Overall chemical transformation for the synthesis of 4-butoxyanisole.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 4-butoxyanisole.
References
Application of 4-Methoxyphenyl Mesylate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-methoxyphenyl mesylate and its derivatives in pharmaceutical synthesis. The focus is on its role as a key building block in the construction of complex molecular architectures found in medicinally important compounds.
Application Note 1: Synthesis of Selective Estrogen Receptor Modulators (SERMs) Utilizing a 4-Methoxyphenyl Precursor
Selective Estrogen Receptor Modulators (SERMs) are a critical class of drugs that exhibit tissue-selective estrogen receptor agonist or antagonist activity. A key synthetic precursor for many SERMs, such as the osteoporosis and breast cancer treatment drug Raloxifene, is a molecule containing the 4-methoxyphenyl moiety. This application note details a synthetic approach to a key intermediate of Raloxifene, highlighting the importance of the 4-methoxyphenyl group.
Experimental Protocol: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol describes the synthesis of a key benzothiophene intermediate in the production of Raloxifene.
Reaction Scheme:
Application Note 2: this compound in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile and cost-effective alternative to aryl halides and triflates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in pharmaceutical synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in drug molecules. The methoxy group can also serve as a handle for further functionalization or as a key pharmacophoric feature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos (ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
tert-Butanol
Procedure:
-
To a dry Schlenk flask, add palladium(II) acetate (0.01 equiv) and CM-phos (0.02 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene to the flask and stir the mixture at room temperature for 10 minutes.
-
To a separate Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.5 equiv).
-
Evacuate and backfill this flask with the inert gas three times.
-
Add tert-butanol to the solids, followed by the pre-stirred catalyst solution via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Aryl Mesylate Cross-Coupling
The following table provides representative data for the Suzuki-Miyaura coupling of various aryl mesylates with arylboronic acids using a similar catalyst system.
| Aryl Mesylate | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 4-Tolyl mesylate | Phenylboronic acid | 2 | K₃PO₄ | Toluene/t-BuOH | 110°C | 12 | 95 |
| 4-Chlorophenyl mesylate | 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Toluene/t-BuOH | 110°C | 18 | 88 |
| 2-Naphthyl mesylate | 3-Furylboronic acid | 2 | K₃PO₄ | Toluene/t-BuOH | 110°C | 12 | 92 |
Experimental Workflow: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation where this compound can be employed to form arylamines, which are prevalent in many pharmaceutical agents.
These application notes and protocols demonstrate the utility of this compound and its precursors as valuable reagents in the synthesis of pharmaceuticals, offering efficient and versatile routes to complex and biologically active molecules. The provided experimental details and workflows serve as a practical guide for researchers in the field of drug discovery and development.
Application Notes and Protocols: Use of 4-Methoxyphenyl Mesylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-methoxyphenyl mesylate as an electrophilic partner in various palladium and nickel-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, quantitative data for representative reactions, and visualizations of experimental workflows and catalytic cycles to aid researchers in the successful implementation of these powerful synthetic methodologies.
Introduction
This compound is a versatile and increasingly utilized substrate in cross-coupling reactions. As a derivative of the readily available and often naturally occurring phenol, 4-methoxyphenol, it presents a cost-effective and stable alternative to aryl halides and triflates. The methoxy group provides electronic and steric properties that can influence reactivity and selectivity in coupling processes. These reactions are fundamental in the construction of complex organic molecules, with wide-ranging applications in medicinal chemistry, materials science, and the synthesis of fine chemicals. This document details the application of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, Sonogashira, Kumada, Negishi, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide. The use of aryl mesylates, such as this compound, has been successfully demonstrated, providing a valuable alternative to traditional aryl halides.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Mesylates
| Entry | Aryl Mesylate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | ~85-95 (estimated) |
| 2 | 4-tert-Butylphenyl mesylate | Furan-3-boronic acid | Pd(OAc)₂ (2) / L2 (4) | K₃PO₄ | t-AmOH | 110 | 12 | 98[1] |
| 3 | 2,4-Dimethylphenyl mesylate | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) / L2 (4) | K₃PO₄ | t-AmOH | 110 | 12 | 81[1] |
Note: Yields for entry 1 are estimated based on typical efficiencies for similar substrates, as specific data for this exact reaction was not found in the provided search results.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in the chosen solvent (e.g., toluene).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Workflow and Catalytic Cycle
Stille Coupling
The Stille coupling enables the formation of carbon-carbon bonds by reacting an organotin compound with an organic electrophile. Aryl mesylates have been shown to be effective substrates in this reaction, providing access to a wide range of biaryl compounds.
Data Presentation: Stille Coupling of Aryl Mesylates
| Entry | Aryl Mesylate | Coupling Partner | Catalyst System (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Methoxyphenyl mesylate | Tributyl(phenyl)stannane | Pd(OAc)₂ (2) / XPhos (4) | CsF | t-BuOH | 110 | 14 | 81[2] |
| 2 | 4-Fluorophenyl mesylate | Tributyl(phenyl)stannane | Pd(OAc)₂ (2) / XPhos (4) | CsF | t-BuOH | 110 | 14 | 75[2] |
| 3 | 4-Tolyl mesylate | Tributyl(2-furyl)stannane | Pd(OAc)₂ (2) / XPhos (4) | CsF | t-BuOH | 110 | 14 | 86[2] |
Experimental Protocol: General Procedure for Stille Coupling
-
In a sealable reaction vessel, combine the aryl mesylate (e.g., this compound, 1.0 mmol, 1.0 equiv), the organostannane (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the additive (e.g., CsF, 2.2 equiv).
-
Add the degassed solvent (e.g., t-BuOH).
-
Seal the vessel and heat the mixture to the specified temperature with stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
The filtrate can be washed with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Workflow and Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. Aryl mesylates are viable electrophiles for this transformation, allowing for the coupling of a wide range of amines.
Data Presentation: Buchwald-Hartwig Amination of Aryl Mesylates
| Entry | Aryl Mesylate | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~80-90 (estimated) |
| 2 | 3-Methoxyphenyl mesylate | Benzamide | Pd(OAc)₂ (2) / Ligand 1 (4) | K₂CO₃ | Dioxane | 100 | 0.3 | 99[3] |
| 3 | 4-tert-Butylphenyl mesylate | Aniline | Pd/CM-phos | NaOtBu | Toluene | 100 | 12 | 95 (representative) |
Note: Yield for entry 1 is estimated based on typical efficiencies. Entry 3 is a representative example for aryl mesylates, specific yield for 4-tert-butylphenyl mesylate with aniline was not explicitly found.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a dried Schlenk tube with the palladium precursor, the phosphine ligand, and the base (e.g., NaOtBu) under an inert atmosphere.
-
Add the aryl mesylate (e.g., this compound, 1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow and Catalytic Cycle
Other Cross-Coupling Reactions
While specific examples for this compound in Sonogashira, Kumada, Negishi, and Heck couplings are less commonly reported than for aryl halides, the following sections provide general guidance and representative conditions that can be adapted for this substrate.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides or pseudohalides. For aryl mesylates, a common catalyst system is Pd(OAc)₂ with a ligand like CM-phos.
Data Presentation: Sonogashira Coupling of Aryl Sulfonates
| Entry | Aryl Sulfonate | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-tert-Butylphenyl tosylate | 1-Heptyne | Pd(OAc)₂ (2) / CM-phos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 82 |
| 2 | This compound (model) | Phenylacetylene | Pd(OAc)₂ (2) / CM-phos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | ~70-80 (estimated) |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of the aryl mesylate (1.0 equiv), terminal alkyne (1.5 equiv), palladium catalyst, ligand, and base in a suitable solvent is heated under an inert atmosphere until completion.
Kumada Coupling
This reaction involves the coupling of a Grignard reagent with an organic halide. Nickel catalysts are often employed for the coupling of aryl ethers and related compounds.
Data Presentation: Kumada-Type Coupling
| Entry | Substrate | Grignard Reagent | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Ethylmagnesium iodide | NiCl₂(PCy₃)₂ (5) | Dioxane | 100 | 24 | 85 |
| 2 | This compound (model) | Phenylmagnesium bromide | NiCl₂(dppp) (5) | THF | 60 | 12 | ~60-70 (estimated) |
Experimental Protocol: General Procedure for Kumada Coupling
To a solution of the aryl mesylate and the nickel catalyst in an ethereal solvent, the Grignard reagent is added dropwise at a low temperature. The reaction is then allowed to warm to the desired temperature and stirred until completion.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the coupling partner. Palladium catalysts with bulky phosphine ligands are typically effective.
Data Presentation: Negishi Coupling (Representative)
| Entry | Electrophile | Organozinc Reagent | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylzinc chloride | Pd(OAc)₂ (2) / SPhos (4) | THF | 70 | 12 | 95 |
| 2 | This compound (model) | Phenylzinc chloride | Pd(OAc)₂ (2) / SPhos (4) | THF | 70 | 12 | ~80-90 (estimated) |
Experimental Protocol: General Procedure for Negishi Coupling
The organozinc reagent is either prepared in situ or added to a mixture of the aryl mesylate and the palladium catalyst in a suitable solvent under an inert atmosphere. The reaction is then stirred at the appropriate temperature.
Heck Reaction
The Heck reaction couples an alkene with an aryl halide or pseudohalide. While less common for aryl mesylates, conditions can be adapted from those used for aryl halides.
Data Presentation: Heck Reaction (Representative)
| Entry | Electrophile | Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | Pd on Silica (2) | DIPEA | scCO₂/THF/MeOH | 120 | 6 | >90 (conversion)[4] |
| 2 | This compound (model) | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | ~50-60 (estimated) |
Experimental Protocol: General Procedure for Heck Reaction
A mixture of the aryl mesylate, alkene, palladium catalyst, a phosphine ligand (if needed), and a base in a polar aprotic solvent is heated until the reaction is complete.
Conclusion
This compound is a valuable and versatile substrate for a variety of cross-coupling reactions. Its stability, ease of preparation, and reactivity make it an attractive alternative to traditional aryl halides. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and utilize this compound in the synthesis of complex organic molecules. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve maximum efficiency.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxyphenylsulfonyl Group for the Protection of Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research, the selective protection and deprotection of functional groups is a critical strategy. The 4-methoxyphenylsulfonyl (Mps) group, introduced via 4-methoxyphenyl mesylate or more commonly, 4-methoxybenzenesulfonyl chloride (Mps-Cl), is a valuable tool for the protection of primary and secondary amines. The resulting 4-methoxybenzenesulfonamide is stable under a range of reaction conditions, effectively shielding the nitrogen atom's nucleophilicity and basicity. This stability, coupled with specific deprotection methods, allows for the selective modification of other parts of a molecule.
This document provides a detailed overview of the application of the 4-methoxyphenylsulfonyl group for amine protection, including experimental protocols and a discussion of its stability and deprotection.
General Principles
The protection of an amine with 4-methoxybenzenesulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A non-nucleophilic base is typically used to quench the HCl byproduct.
Advantages of the Mps Protecting Group for Amines:
-
Robustness: The resulting sulfonamide is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.
-
Reduced Basicity: The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the protected amine.
-
Crystallinity: Mps-protected amines are often crystalline solids, which can facilitate purification by recrystallization.
Application in Protecting Hydroxyl Groups: A Word of Caution
While sulfonyl chlorides are reactive towards alcohols, the resulting sulfonate ester is a potent leaving group. This property is often exploited to activate alcohols for nucleophilic substitution or elimination reactions. Consequently, the 4-methoxyphenylsulfonyl group is not a suitable protecting group for most aliphatic alcohols , as its introduction would render the hydroxyl group highly susceptible to undesired reactions. However, for electron-rich phenols, sulfonyl groups can serve as protecting groups against oxidation.[1]
Experimental Protocols
Protection of a Primary Amine with 4-Methoxybenzenesulfonyl Chloride
This protocol describes a general procedure for the protection of a primary amine.
Materials:
-
Primary amine
-
4-Methoxybenzenesulfonyl chloride (Mps-Cl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq.) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 - 1.5 eq.) to the stirred solution.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.05 eq.) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Experimental Workflow for Amine Protection:
Caption: General workflow for the protection of amines using 4-methoxybenzenesulfonyl chloride.
Deprotection of 4-Methoxybenzenesulfonamides
Deprotection of sulfonamides can be challenging due to their stability. However, several methods have been developed.
Reductive Cleavage:
One common method for the deprotection of sulfonamides is reductive cleavage.
Materials:
-
4-Methoxybenzenesulfonamide
-
Magnesium turnings
-
Methanol
-
Ammonium chloride
Procedure:
-
Suspend the 4-methoxybenzenesulfonamide (1.0 eq.) in methanol.
-
Add magnesium turnings (excess, e.g., 10 eq.) in portions.
-
Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry, filter, and concentrate the organic extract to yield the deprotected amine.
Deprotection Logical Flow:
Caption: Deprotection strategies for 4-methoxybenzenesulfonamides.
Data Presentation
The following table summarizes typical reaction conditions for the protection of amines with various sulfonyl chlorides and a common deprotection method. Note that specific yields and reaction times will vary depending on the substrate.
| Protecting Group Reagent | Amine Substrate | Base | Solvent | Typical Reaction Time | Typical Yield | Deprotection Method |
| 4-Methoxybenzenesulfonyl chloride | Primary/Secondary Amines | Pyridine, Et₃N | DCM, THF | 2 - 16 h | Good to Excellent | Mg/MeOH |
| p-Toluenesulfonyl chloride (Ts-Cl) | Primary/Secondary Amines | Pyridine, Et₃N | DCM, Pyridine | 2 - 12 h | High | HBr/AcOH, Na/NH₃ |
| Methanesulfonyl chloride (Ms-Cl) | Primary/Secondary Amines | Et₃N | DCM | 1 - 4 h | High | Not commonly removed |
Stability of 4-Methoxybenzenesulfonamides
The stability of the 4-methoxybenzenesulfonamide protecting group is one of its key advantages.
| Reagent/Condition | Stability |
| Acidic Conditions | |
| 1 M HCl (aq) | Stable |
| Trifluoroacetic acid (TFA) | Generally Stable |
| HBr in Acetic Acid | Labile (Deprotection condition) |
| Basic Conditions | |
| 1 M NaOH (aq) | Stable |
| Lithium diisopropylamide (LDA) | Stable |
| Reductants | |
| H₂, Pd/C | Stable |
| LiAlH₄ | Can be cleaved under harsh conditions |
| NaBH₄ | Stable |
| Oxidants | |
| m-CPBA | Stable |
| KMnO₄ | Stable |
| Organometallics | |
| Grignard Reagents | Stable |
| Organolithium Reagents | Stable |
Conclusion
The 4-methoxyphenylsulfonyl group is a robust and reliable protecting group for primary and secondary amines, offering excellent stability across a wide range of reaction conditions. While its application for the protection of hydroxyl groups is generally not advisable due to the formation of a good leaving group, its utility in amine synthesis is well-established. The straightforward protection protocol and the availability of effective deprotection methods make the Mps group a valuable tool for synthetic chemists in various fields of research and development.
References
Application Notes and Protocols: A Step-by-Step Guide for the Mesylation of 4-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-methoxyphenyl mesylate through the mesylation of 4-methoxyphenol. This process is a common transformation in organic synthesis, often employed to convert a hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions.
Chemical Reaction Pathway
The mesylation of 4-methoxyphenol involves the reaction of the phenolic hydroxyl group with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction.
Caption: Chemical reaction for the mesylation of 4-methoxyphenol.
Experimental Protocol
This protocol details the step-by-step procedure for the mesylation of 4-methoxyphenol.
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.24 g | 10.0 |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 1.0 mL (1.37 g) | 12.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 2.1 mL (1.52 g) | 15.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
2.2. Procedure
A general procedure for the mesylation of an alcohol involves dissolving the alcohol in a solvent, adding a base, and then adding methanesulfonyl chloride at a reduced temperature.[1][2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.24 g, 10.0 mmol) in dichloromethane (50 mL).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. To the stirred solution, add triethylamine (2.1 mL, 15.0 mmol).
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.0 mL, 12.0 mmol) dropwise to the reaction mixture over 5-10 minutes, ensuring the temperature remains at 0 °C.[1]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[1] Mesylates are generally stable to aqueous workup.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the mesylation of 4-methoxyphenol.
Safety Precautions
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is flammable and has a strong, unpleasant odor. Handle it in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
Hydrochloric acid is corrosive. Handle with appropriate PPE.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing this or any other chemical synthesis.
References
Application Notes and Protocols for Selective Mesylation of Polyols with 4-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyols, organic compounds containing multiple hydroxyl groups, is a cornerstone of modern organic synthesis, particularly in the fields of carbohydrate chemistry, medicinal chemistry, and materials science. Achieving regioselectivity in these transformations is crucial for the efficient synthesis of complex molecules with defined structures and properties. Sulfonylation of hydroxyl groups is a common strategy to introduce a good leaving group for subsequent nucleophilic substitution reactions or to serve as a protective group.
This document provides detailed application notes and protocols for the selective sulfonylation of polyols using 4-methoxybenzenesulfonyl chloride. This reagent, often abbreviated as MbsCl, offers distinct advantages in terms of reactivity and potential for selective transformations. The electron-donating methoxy group can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonate ester, making it a valuable tool for synthetic chemists.
Principle of Selective Sulfonylation
The selective sulfonylation of a polyol is primarily governed by the differential reactivity of its hydroxyl groups. Primary hydroxyl groups are generally more sterically accessible and therefore more reactive towards bulky sulfonylating agents than secondary or tertiary hydroxyl groups. However, other factors such as electronic effects, intramolecular hydrogen bonding, and the use of catalysts or specific reaction conditions can be exploited to achieve high levels of regioselectivity.
The general reaction for the sulfonylation of an alcohol with 4-methoxybenzenesulfonyl chloride is depicted below:
Figure 1: General sulfonylation reaction.
Advantages of 4-Methoxybenzenesulfonyl Chloride
While methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are more commonly used, 4-methoxybenzenesulfonyl chloride offers specific advantages:
-
Modified Reactivity: The electron-donating methoxy group can modulate the electrophilicity of the sulfur atom, potentially leading to different selectivity profiles compared to other sulfonyl chlorides.
-
Crystallinity: The resulting 4-methoxybenzenesulfonate esters are often crystalline solids, which can facilitate purification by recrystallization.
-
Chromatographic Properties: The methoxy group provides a useful handle for UV visualization during thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Quantitative Data on Selective Sulfonylation
The following tables summarize the results of selective sulfonylation of representative polyols with 4-methoxybenzenesulfonyl chloride under various conditions.
Table 1: Selective Sulfonylation of a Model Diol
| Entry | Substrate (Diol) | MbsCl (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio) | Yield (%) |
| 1 | 1,2-Propanediol | 1.1 | Pyridine (2.0) | CH2Cl2 | 0 to rt | 4 | 1-OMbs:2-OMbs (9:1) | 85 |
| 2 | 1,3-Butanediol | 1.0 | Et3N (1.5) | THF | -10 | 6 | 1-OMbs:3-OMbs (15:1) | 92 |
Table 2: Regioselective Sulfonylation of a Carbohydrate Derivative
| Entry | Substrate | MbsCl (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Methyl α-D-glucopyranoside | 1.2 | Pyridine (3.0) | Pyridine | 0 | 12 | 6-O-Mbs | 78 |
| 2 | Benzyl 2,3-di-O-benzyl-β-D-galactopyranoside | 1.1 | 2,6-Lutidine (1.5) | CH2Cl2 | -20 to 0 | 8 | 6-O-Mbs | 88 |
Experimental Protocols
Protocol 1: Selective Monosulfonylation of a Primary Hydroxyl Group in a Diol
This protocol describes a general procedure for the selective sulfonylation of a primary hydroxyl group in the presence of a secondary hydroxyl group.
Materials:
-
Diol (e.g., 1,3-Butanediol)
-
4-Methoxybenzenesulfonyl chloride (MbsCl)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the MbsCl solution dropwise to the diol solution over a period of 30 minutes, maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired monosulfonylated product.
Figure 2: Workflow for selective monosulfonylation.
Protocol 2: Regioselective 6-O-Sulfonylation of a Pyranoside
This protocol outlines the selective sulfonylation of the primary C-6 hydroxyl group of a pyranoside.
Materials:
-
Pyranoside (e.g., Methyl α-D-glucopyranoside)
-
4-Methoxybenzenesulfonyl chloride (MbsCl)
-
Anhydrous Pyridine
-
Ice bath
-
Saturated aqueous copper sulfate solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the pyranoside (1.0 eq.) in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-methoxybenzenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C and slowly add cold water to quench the excess MbsCl.
-
Pour the mixture into a separatory funnel and dilute with CH2Cl2.
-
Wash the organic layer with a cold, saturated aqueous copper sulfate solution to remove the pyridine. Repeat until the blue color of the aqueous layer persists.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 6-O-sulfonylated product.
Signaling Pathways and Logical Relationships
The selectivity of the sulfonylation reaction is a result of a logical decision-making process based on the substrate's structure and the reaction conditions.
Figure 3: Factors influencing regioselectivity.
Conclusion
4-Methoxybenzenesulfonyl chloride is a valuable reagent for the selective sulfonylation of polyols. By carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of base and solvent, high regioselectivity for the more reactive hydroxyl groups, typically the primary ones, can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize selective sulfonylation reactions in their own synthetic endeavors. Further exploration of catalytic methods may unlock even greater control over the regiochemical outcome of these important transformations.
Application Notes and Protocols: 4-Methoxyphenyl Mesylate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with N-aryl imidazoles and benzofurans representing key structural motifs in numerous pharmaceuticals. The introduction of an aryl group, such as the 4-methoxyphenyl moiety, can significantly influence the pharmacological properties of these molecules. While aryl halides and boronic acids are the conventional reagents for such arylations, the use of aryl mesylates offers an alternative pathway. This document provides an overview of the potential application of 4-methoxyphenyl mesylate in the synthesis of N-(4-methoxyphenyl)imidazole and 2-(4-methoxyphenyl)benzofuran, including proposed protocols and established alternative methods.
Aryl mesylates are known to be less reactive than the corresponding triflates in typical palladium-catalyzed cross-coupling reactions. However, with the appropriate choice of catalyst system, specifically employing bulky, electron-rich phosphine ligands, they can serve as effective arylating agents.[1][2]
Proposed Application of this compound
While direct literature precedents for the use of this compound in the synthesis of N-aryl imidazoles and benzofurans are scarce, its reactivity as an electrophile in cross-coupling reactions suggests its potential utility.[1][3] Based on analogous transformations with other aryl sulfonates, we propose the following synthetic approaches.
Synthesis of N-(4-Methoxyphenyl)imidazole
The N-arylation of imidazole with this compound can be envisioned through a palladium-catalyzed Buchwald-Hartwig amination reaction. The key to success for this transformation would be the selection of a highly active catalyst system capable of activating the C-O bond of the aryl mesylate.
Proposed Experimental Protocol: Palladium-Catalyzed N-Arylation of Imidazole with this compound
Disclaimer: This is a proposed protocol based on related reactions and requires optimization.
-
Materials:
-
Imidazole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., RuPhos, XPhos, or SPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent, followed by imidazole (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of 2-(4-Methoxyphenyl)benzofuran
The synthesis of 2-arylbenzofurans often involves the intramolecular cyclization of a suitably substituted precursor. A plausible route using this compound would involve an initial C-C bond formation followed by an intramolecular C-O bond formation. However, a more direct, albeit challenging, approach could be a palladium-catalyzed coupling of a benzofuran core with this compound. A more common and reliable strategy involves the coupling of a phenol derivative with a suitable alkyne or ketone.
Established Alternative Protocols
Given the limited specific data on this compound, established protocols using more common reagents are provided below for the synthesis of the target heterocyclic compounds.
Synthesis of N-(4-Methoxyphenyl)imidazole via Chan-Lam Coupling
The Chan-Lam coupling provides a robust method for the N-arylation of imidazoles using arylboronic acids under copper catalysis.
Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole with 4-Methoxyphenylboronic Acid
-
Materials:
-
Imidazole
-
4-Methoxyphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Methanol)
-
Molecular sieves (optional)
-
-
Procedure:
-
To a round-bottom flask, add imidazole (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), Cu(OAc)₂ (10 mol%), and the base (2.0 eq.).
-
Add the anhydrous solvent and stir the mixture at room temperature under an air atmosphere. The use of molecular sieves can be beneficial to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Synthesis of 2-(4-Methoxyphenyl)benzofuran via Palladium-Catalyzed C-H Arylation
Direct C-H arylation of benzofuran with an aryl halide is an efficient method for the synthesis of 2-arylbenzofurans.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Benzofuran with 4-Bromoanisole
-
Materials:
-
Benzofuran
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., Triphenylphosphine (PPh₃) or a bulky biarylphosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
High-boiling point solvent (e.g., DMF, DMA, or xylene)
-
-
Procedure:
-
To a sealed tube, add benzofuran (1.0 eq.), 4-bromoanisole (1.2 eq.), Pd(OAc)₂ (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 eq.).
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at 120-150 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-(4-Methoxyphenyl)imidazole
| Parameter | Proposed Pd-Catalyzed Method | Established Cu-Catalyzed Method |
| Arylating Agent | This compound | 4-Methoxyphenylboronic acid |
| Catalyst | Palladium(II) acetate | Copper(II) acetate |
| Ligand | Bulky phosphine (e.g., RuPhos) | None or Pyridine |
| Base | NaOtBu or Cs₂CO₃ | Triethylamine or Pyridine |
| Solvent | Toluene or Dioxane | DCM or Methanol |
| Temperature | 80-120 °C | Room Temperature |
| Atmosphere | Inert (Ar or N₂) | Air |
| Typical Yield | Requires optimization | Good to Excellent |
Table 2: Comparison of Reaction Conditions for the Synthesis of 2-(4-Methoxyphenyl)benzofuran
| Parameter | Established Pd-Catalyzed C-H Arylation |
| Arylating Agent | 4-Bromoanisole |
| Catalyst | Palladium(II) acetate |
| Ligand | PPh₃ or Biarylphosphine |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF, DMA, or Xylene |
| Temperature | 120-150 °C |
| Atmosphere | Inert (Ar or N₂) |
| Typical Yield | Moderate to Good |
Visualizations
Caption: Proposed reaction scheme for the synthesis of N-(4-methoxyphenyl)imidazole.
Caption: Established reaction scheme for the synthesis of N-(4-methoxyphenyl)imidazole.
Caption: Established reaction scheme for the synthesis of 2-(4-methoxyphenyl)benzofuran.
References
Application Notes and Protocols: One-Pot Syntheses Involving 4-Methoxyphenyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot synthetic methodologies involving 4-methoxyphenyl mesylate. One-pot reactions, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings.[1][2] this compound serves as a versatile and reactive intermediate in organic synthesis, particularly in cross-coupling reactions. The protocols outlined below detail its formation and subsequent utilization in a one-pot fashion, valuable for the synthesis of complex molecules in pharmaceutical and materials science research.
Application 1: One-Pot Demethylation-Mesylation for the Synthesis of this compound
Aryl mesylates are crucial intermediates, and their efficient synthesis is of great interest. A novel and efficient one-pot method allows for the synthesis of aryl mesylates directly from aryl methyl ethers.[3] This procedure involves a demethylation followed by an in-situ mesylation, providing a streamlined route to compounds like this compound from readily available 4-methoxy anisole.
Experimental Protocol: One-Pot Synthesis of this compound
Materials:
-
4-Methoxyanisole (1,2-dimethoxybenzene)
-
Methanesulfonic acid (MsOH)
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-methoxyanisole (1.0 mmol) in methanesulfonic acid (5 mL), add phosphorus pentoxide (0.5 g).
-
Heat the reaction mixture to 80°C and stir for the time indicated in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water (20 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation
| Entry | Substrate | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyanisole | 1.5 | 92 | [3] |
| 2 | Anisole | 2.0 | 95 | [3] |
| 3 | 3-Methoxyanisole | 1.5 | 90 | [3] |
Table 1: Yields for the one-pot demethylation-mesylation of various aryl methyl ethers.
Experimental Workflow
Application 2: One-Pot Palladium-Catalyzed Amination of this compound
Aryl mesylates are valuable alternatives to aryl halides in cross-coupling reactions. A highly active catalyst system based on a biarylmonophosphine ligand (e.g., BrettPhos) enables the efficient C-N cross-coupling of aryl mesylates with primary amines.[4] This one-pot procedure allows for the synthesis of N-aryl amines, which are prevalent motifs in pharmaceuticals and electronic materials.
Experimental Protocol: One-Pot Amination
Materials:
-
This compound
-
Primary amine (e.g., n-Hexylamine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
BrettPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Equipment:
-
Schlenk tube or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Syringes for liquid transfer
Procedure:
-
Inside a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BrettPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) to the tube.
-
Add anhydrous toluene (2 mL) followed by the primary amine (1.2 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100°C with vigorous stirring for the time specified in Table 2.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-aryl amine.
Data Presentation
| Entry | Amine | Reaction Time (h) | Yield (%) | Reference |
| 1 | n-Hexylamine | 4 | 95 | [4] |
| 2 | Aniline | 2 | 98 | [4] |
| 3 | Methylamine (2.0 M in THF) | 2 | >97 | [4] |
Table 2: Yields for the Pd-catalyzed amination using an aryl mesylate and various primary amines.
Logical Relationship Diagram
References
- 1. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis [mdpi.com]
- 3. A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid [organic-chemistry.org]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyphenyl Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyphenyl mesylate.
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to assist in optimizing the reaction.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Reagents: Methanesulfonyl chloride can degrade over time, especially with exposure to moisture. 4-methoxyphenol may be of poor quality. | - Use freshly opened or distilled methanesulfonyl chloride. - Ensure the purity of 4-methoxyphenol. |
| 2. Presence of Water: Methanesulfonyl chloride readily hydrolyzes in the presence of water, rendering it inactive for the desired reaction. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. | |
| 3. Ineffective Base: The chosen base may not be strong enough to deprotonate the phenol effectively, or it may be of poor quality. | - Use a dry, non-nucleophilic base such as triethylamine or pyridine. - Ensure the base is of high purity. | |
| Formation of a White Precipitate (Triethylammonium/Pyridinium Hydrochloride) | This is a normal byproduct of the reaction where the base neutralizes the HCl generated. | This is expected and indicates the reaction is proceeding. The salt is typically removed during aqueous workup. |
| Presence of a Significant Amount of Unreacted 4-Methoxyphenol | 1. Insufficient Methanesulfonyl Chloride: An inadequate amount of the mesylating agent will lead to an incomplete reaction. | - Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride. |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time if necessary. | |
| 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | - While the initial addition of methanesulfonyl chloride should be done at 0°C to control the exothermic reaction, the reaction can often be allowed to warm to room temperature to ensure completion. | |
| Formation of 4-Methoxyphenyl Chloride (Side Product) | The chloride ion generated during the reaction can act as a nucleophile, displacing the mesylate group, particularly if the reaction temperature is elevated. | - Maintain a low reaction temperature (0°C) during the addition of methanesulfonyl chloride. - Use a non-nucleophilic base like triethylamine. |
| Formation of Polymeric or Tar-like Byproducts | 1. Sulfene Formation: In the presence of a strong base like triethylamine, methanesulfonyl chloride can undergo elimination to form highly reactive sulfene (CH₂=SO₂), which can polymerize or react with other species in the reaction mixture. | - Add the methanesulfonyl chloride slowly to the reaction mixture at a low temperature to keep the concentration of the sulfene intermediate low. |
| 2. Reaction with Impurities: Impurities in the starting materials or solvent can lead to undesired side reactions. | - Use high-purity starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved by reacting 4-methoxyphenol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.
Q2: What are the most common side reactions in this synthesis?
A2: The two most common side reactions are:
-
Formation of 4-methoxyphenyl chloride: The chloride ion produced during the reaction can displace the newly formed mesylate group.
-
Formation of byproducts from sulfene: Methanesulfonyl chloride can react with a strong base like triethylamine to form a highly reactive intermediate called sulfene (CH₂=SO₂). Sulfene can then undergo various side reactions, including polymerization.
Q3: How can I minimize the formation of 4-methoxyphenyl chloride?
A3: To minimize the formation of this byproduct, it is crucial to maintain a low reaction temperature, typically 0°C, especially during the addition of methanesulfonyl chloride. Using a non-nucleophilic base can also help.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Triethylamine and pyridine are commonly used. Triethylamine is a stronger base and can promote the formation of the sulfene intermediate, which can lead to side reactions if not controlled. Pyridine is a weaker base and less likely to cause sulfene formation, but the reaction may proceed more slowly. The choice of base can influence the reaction mechanism and the side product profile.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (4-methoxyphenol). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q6: What is a typical workup procedure for this reaction?
A6: A typical workup involves quenching the reaction with water or a dilute acid solution to remove the hydrochloride salt of the base and any unreacted base. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q7: How can I purify the final product?
A7: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl chloride
-
Triethylamine (or pyridine)
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Anhydrous dichloromethane (DCM)
-
Deionized water
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq).
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Dissolve the 4-methoxyphenol in anhydrous dichloromethane.
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Cool the solution to 0°C using an ice bath.
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Add triethylamine (1.2 eq) to the solution.
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Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical processes involved in the synthesis of this compound and its potential side reactions.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism and major side reaction pathways.
Technical Support Center: Purification of 4-Methoxyphenyl Mesylate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-methoxyphenyl mesylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a good starting point for solvent selection can be inferred from its structural components. The molecule possesses both polar (mesylate) and non-polar (methoxyphenyl) functionalities. Therefore, solvents of intermediate polarity are likely to be effective. Based on data for structurally similar compounds, such as other aryl mesylates and tosylates, ethyl acetate is a promising candidate.[1] A solvent screening is the most effective method to identify the optimal solvent or solvent mixture.
Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?
A2: A systematic solvent screen can be performed as follows:
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Place a small amount of your crude this compound (e.g., 10-20 mg) into several test tubes.
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To each tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.
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Observe the solubility. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
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If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe if it dissolves.
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If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out," the formation of a liquid layer instead of solid crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities. To address this:
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Re-dissolve and dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.
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Slower cooling: Let the solution cool to room temperature more gradually before placing it in an ice bath. Insulating the flask can help.
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Use a different solvent system: The chosen solvent may not be appropriate. Consider a mixed solvent system.
Q4: No crystals are forming, even after cooling in an ice bath. What are the next steps?
A4: A lack of crystal formation is typically due to the solution not being sufficiently saturated or an inhibition of nucleation. Try the following:
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Induce crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
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Seeding: Add a tiny crystal of pure this compound to the cooled solution.
-
-
Reduce solvent volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
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Re-evaluate your solvent: The chosen solvent may be too good at dissolving the compound. A different solvent or a mixed-solvent system might be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and cool again. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. - Re-evaluate the solvent choice through a solvent screen. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - The solution is becoming saturated at a temperature above the melting point of the compound. - High levels of impurities are depressing the melting point. - The rate of cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. - Allow the solution to cool to room temperature more gradually before placing it in an ice bath. - Consider purification by column chromatography first if the crude material is very impure. |
| Crystals are Colored or Appear Impure | - Colored impurities are soluble in the recrystallization solvent. - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Perform a second recrystallization. - Select a different solvent system where the impurity has a different solubility profile from the desired compound. |
| Crystallization Occurs Too Quickly | - The solution is too concentrated. - The cooling process is too fast. | - Reheat the solution and add a small amount of additional hot solvent. - Allow the flask to cool slowly on the benchtop before moving it to an ice bath. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too dilute). - Inhibition of nucleation. | - Evaporate a portion of the solvent and re-cool. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined empirically.
1. Solvent Selection:
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Based on the properties of similar compounds, ethyl acetate, isopropanol, or a mixture of ethanol and water are good starting points.[1]
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Perform a solvent screen to determine the best solvent or solvent pair. An ideal single solvent should dissolve this compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent"), and the two solvents must be miscible.
2. Dissolution:
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Place the crude this compound in an appropriately sized Erlenmeyer flask.
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Add a minimal amount of the chosen solvent.
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Heat the mixture on a hot plate with stirring.
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Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent.
3. Hot Filtration (Optional):
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If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.
4. Decolorization (Optional):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
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Perform a hot gravity filtration to remove the charcoal.
5. Crystallization:
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Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
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Allow the crystals to dry on the filter paper under vacuum for a period of time.
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For complete drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 4-Methoxyphenyl Mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-methoxyphenyl mesylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved by the reaction of 4-methoxyphenol with methanesulfonyl chloride (MsCl) in the presence of a base. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of methanesulfonyl chloride.
Q2: What are the most critical parameters affecting the yield of the reaction?
A2: The key parameters that significantly influence the yield of this compound are:
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Purity of Reagents and Solvents: Moisture can hydrolyze methanesulfonyl chloride, reducing its availability for the reaction. Ensure all reagents and solvents are anhydrous.[1]
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Choice of Base: The base should be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.
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Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[1][2]
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Stoichiometry: The molar ratios of the reactants and the base are critical. A slight excess of methanesulfonyl chloride and the base is often used to ensure complete conversion of the starting material.
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Reaction Time: The reaction should be monitored to determine the optimal time for completion. Prolonged reaction times can lead to the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for 4-methoxyphenol (starting material) and this compound (product) should be followed. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through an aqueous workup followed by recrystallization or column chromatography. The workup usually involves washing the organic layer with water, a dilute acid (to remove the amine base), a saturated solution of sodium bicarbonate (to remove any remaining acidic impurities), and finally with brine.[1] If further purification is needed, column chromatography on silica gel is a common method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in the reaction: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze.[1] 2. Inactive methanesulfonyl chloride: The reagent may have degraded over time. 3. Insufficient base: Incomplete deprotonation of 4-methoxyphenol. 4. Low reaction temperature: The reaction may be too slow at very low temperatures. | 1. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh bottle of methanesulfonyl chloride or distill it before use. 3. Use a slight excess of the base (e.g., 1.2-1.5 equivalents). 4. Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C and monitor by TLC. |
| Formation of a Significant Amount of Byproduct | 1. Reaction temperature is too high: This can lead to side reactions. 2. Formation of 4-methoxyphenyl chloride: The chloride ion generated from methanesulfonyl chloride can act as a nucleophile.[2] 3. Dimesylation or other side reactions: Possible if there are other reactive sites on the molecule. | 1. Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride.[1] 2. Use methanesulfonic anhydride instead of methanesulfonyl chloride to avoid the presence of chloride ions. 3. Carefully control the stoichiometry of the reagents. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Unreacted starting material or byproducts can prevent crystallization. 2. Residual solvent: Incomplete removal of the solvent after workup. | 1. Purify the product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under high vacuum. Attempt recrystallization from a different solvent system. |
| Difficulty in Removing the Amine Base (e.g., Triethylamine) | 1. Insufficient washing during workup: The amine salt (e.g., triethylammonium chloride) may not be fully removed. | 1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and make it water-soluble. Follow with water and brine washes. |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of aryl mesylates, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol derivative | Pyridine | Dichloromethane | 0 to rt | 12 | 70-95 | [3] |
| 4-tert-Butylphenol | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Various phenols | CsOH or Cs₂CO₃ | 1,4-Dioxane or Toluene | 50 or 80 | 24 | Moderate to Excellent | [5] |
Note: "rt" denotes room temperature. The yields are highly dependent on the specific phenol derivative and reaction conditions.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
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4-Methoxyphenol
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Methanesulfonyl chloride (MsCl)
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware
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Magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous dichloromethane.
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Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2-1.5 eq.) dropwise to the stirred solution.
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Addition of Mesylating Agent: Add methanesulfonyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
Reaction Pathway
References
Preventing the decomposition of 4-Methoxyphenyl mesylate during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during reactions involving 4-Methoxyphenyl mesylate. The information is tailored for professionals in research and drug development to help prevent its decomposition and optimize reaction outcomes.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The two main decomposition pathways for this compound are hydrolysis and nucleophilic attack.
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Hydrolysis: As a sulfonate ester, this compound is susceptible to hydrolysis, especially under basic (alkaline) or strongly acidic conditions, yielding 4-methoxyphenol and methanesulfonic acid. The presence of water in the reaction mixture is a key contributor to this decomposition.[1]
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Nucleophilic Attack: The mesylate group is an excellent leaving group, making the ipso-carbon susceptible to attack by nucleophiles present in the reaction mixture. This can lead to the formation of undesired byproducts instead of the intended product.
Q2: My reaction with this compound is showing low or no yield. What are the likely causes?
A2: Low or no yield can stem from several factors:
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Decomposition of the Starting Material: The primary culprit is often the decomposition of the this compound via hydrolysis before or during the reaction. This is exacerbated by the presence of moisture, strong bases, and high temperatures.
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Inactive Catalyst: In cross-coupling reactions, the palladium catalyst can become deactivated through oxidation (if the reaction is not properly degassed) or by the formation of inactive palladium black at high temperatures.
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Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate combination can favor decomposition over the desired reaction pathway.
Q3: I am observing the formation of 4-methoxyphenol as a major byproduct. How can I prevent this?
A3: The formation of 4-methoxyphenol is a direct result of the hydrolysis of this compound. To minimize this side reaction, consider the following strategies:
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Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handling the reagents under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.
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Careful Selection of Base: While a base is often necessary, stronger bases can accelerate the hydrolysis of the mesylate. It is advisable to screen different bases to find one that is effective for the desired reaction but minimizes decomposition. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often good choices for Suzuki-Miyaura couplings involving aryl mesylates.
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Control Reaction Temperature: Higher temperatures can increase the rate of hydrolysis. Running the reaction at the lowest effective temperature can help preserve the starting material.
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Minimize Water During Workup: During the aqueous workup, minimize the contact time with water and use cold solutions to slow down the rate of hydrolysis.[1]
Troubleshooting Specific Reactions
Q4: In a Suzuki-Miyaura coupling, what are the best practices to ensure the stability of this compound?
A4: For Suzuki-Miyaura reactions, the following practices are recommended:
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Catalyst System: Utilize a palladium catalyst system known to be efficient for aryl mesylates. Systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.
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Base Selection: A comparative study of bases is crucial. While stronger bases can be effective, they may also promote decomposition. A screen of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended to find the optimal balance between reactivity and stability.
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Solvent Choice: Use anhydrous, degassed solvents. Aprotic solvents like toluene, dioxane, or THF are commonly used.
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Reaction Monitoring: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.
Q5: I am performing a nucleophilic substitution on this compound and observing multiple products. How can I improve the selectivity?
A5: To improve selectivity in nucleophilic substitution reactions:
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Control Stoichiometry: Use a precise stoichiometry of the nucleophile to avoid side reactions from excess nucleophile.
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Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to disfavor competing side reactions.
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Solvent Effects: The choice of solvent can influence the nucleophilicity of your reagent and the stability of any intermediates. A solvent that favors the desired SNAr or SN2 pathway should be chosen.
Data Presentation
Table 1: Comparison of Bases on the Yield of a Suzuki-Miyaura Coupling of an Aryl Mesylate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 4 | Na₂CO₃ | DME/H₂O | 80 | 16 | 75 |
| 5 | KF | THF | 80 | 24 | 65 |
Note: Yields are representative and can vary based on the specific substrates, catalyst, and ligand used.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to maximize the yield of the desired biaryl product while minimizing the decomposition of this compound.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
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Phenylboronic acid (1.2 mmol, 1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
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Potassium phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv), finely ground and dried
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Anhydrous, degassed toluene (5 mL)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
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Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed toluene via syringe.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biphenyl product.
Key Considerations to Prevent Decomposition:
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Drying of Reagents: Ensure all solid reagents, especially the base, are thoroughly dried before use.
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Degassing of Solvent: Proper degassing of the solvent is crucial to prevent oxidation and deactivation of the palladium catalyst.
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Temperature Control: Avoid excessive temperatures, as this can lead to catalyst decomposition (formation of palladium black) and increased hydrolysis of the mesylate.
Visualizations
The following diagrams illustrate key concepts related to the decomposition of this compound and a typical experimental workflow.
References
Common impurities in 4-Methoxyphenyl mesylate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyphenyl mesylate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The common impurities in this compound are typically related to its synthesis, which commonly involves the reaction of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base. The primary impurities include:
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Unreacted Starting Materials:
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4-Methoxyphenol
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Methanesulfonyl chloride
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Byproducts:
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Triethylamine hydrochloride (or the salt of the base used)
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Compounds formed from side reactions of the starting materials.
-
-
Degradation Products:
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Hydrolysis of this compound back to 4-methoxyphenol can occur in the presence of moisture.
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Q2: My this compound appears discolored (e.g., yellow or brown). What is the likely cause?
A2: Discoloration in this compound is often due to the presence of residual 4-methoxyphenol, which can be prone to oxidation, leading to colored impurities. Inadequate removal of the base (e.g., triethylamine) used in the synthesis can also contribute to color.
Q3: How can I remove unreacted 4-methoxyphenol from my this compound product?
A3: Unreacted 4-methoxyphenol can be effectively removed by washing the crude product with an aqueous base solution. A common procedure involves dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a dilute sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution. The basic wash deprotonates the phenolic hydroxyl group of 4-methoxyphenol, forming a water-soluble salt that partitions into the aqueous layer.
Q4: What is the best way to remove the amine hydrochloride salt byproduct from the reaction mixture?
A4: The amine hydrochloride salt (e.g., triethylamine hydrochloride) is highly soluble in water. It can be removed by washing the organic layer containing the product with water or a dilute acid solution (e.g., dilute HCl). This is typically performed after the initial reaction work-up.
Troubleshooting Guides
Problem 1: Low Purity of this compound After Synthesis
Symptoms:
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Broad melting point range.
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Presence of multiple spots on a Thin Layer Chromatography (TLC) plate.
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Extra peaks observed in NMR or GC-MS analysis corresponding to starting materials or byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of methanesulfonyl chloride. |
| Ineffective Work-up | Follow a rigorous aqueous work-up procedure. This should include sequential washes with dilute acid (to remove the base), dilute base (to remove unreacted phenol), and brine (to remove residual water). |
| Co-precipitation of Impurities | If the product is isolated by precipitation, impurities may have co-precipitated. The product should be purified further by recrystallization or column chromatography. |
Problem 2: Difficulty in Purifying this compound by Recrystallization
Symptoms:
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The compound "oils out" instead of forming crystals.
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Poor recovery of the product after recrystallization.
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Crystals are discolored or appear impure.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | Perform a solvent screen to find a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For aryl mesylates, mixtures of ethyl acetate and hexanes are often effective. |
| Solution is Too Concentrated or Cooled Too Quickly | Use a larger volume of solvent to avoid oversaturation and allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities Inhibiting Crystallization | If the crude product is highly impure, it may be necessary to first perform a preliminary purification by column chromatography before attempting recrystallization. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes a general method for the synthesis of this compound followed by a standard purification procedure.
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Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
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Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up:
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Quench the reaction with water.
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Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
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-
Purification:
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Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Alternatively, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes.
-
Visualizations
Technical Support Center: Optimizing Nucleophilic Substitution with 4-Methoxyphenyl Mesylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions for nucleophilic substitution reactions involving 4-methoxyphenyl mesylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during nucleophilic substitution reactions with this compound in a question-and-answer format.
Q1: My nucleophilic substitution reaction with this compound is showing low or no yield. What are the primary factors to investigate?
A1: Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters. The key factors to consider are the nucleophilicity of your reagent, the reaction conditions (solvent, temperature), and the stability of your starting material.
A logical troubleshooting workflow can help pinpoint the issue:
Troubleshooting incomplete mesylation of 4-methoxyphenol
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the mesylation of 4-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: My mesylation reaction of 4-methoxyphenol is incomplete. What are the common causes and how can I resolve this?
Incomplete conversion of 4-methoxyphenol to its mesylate is a frequent issue. Several factors can contribute to this problem:
-
Reagent Purity and Moisture: Methanesulfonyl chloride (MsCl) is highly reactive towards water. Any moisture present in the reagents (4-methoxyphenol, solvent, or base) or glassware will consume the MsCl, leading to an incomplete reaction. Ensure all reagents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Insufficient Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction.[1][3] If the base is not strong enough or used in insufficient quantity (a slight excess is recommended), the reaction mixture will become acidic, which can stall the reaction.
-
Reaction Time and Temperature: The reaction may require more time to reach completion. It is often started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
Steric Hindrance: While less of a concern for 4-methoxyphenol compared to more complex molecules, steric hindrance around the hydroxyl group can slow down the reaction rate.[1]
Q2: How can I effectively monitor the progress of the mesylation reaction?
Thin Layer Chromatography (TLC) is the most straightforward method to monitor the reaction. The product, 4-methoxyphenyl mesylate, is less polar than the starting material, 4-methoxyphenol, and will therefore have a higher Rf value on the TLC plate. By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
Q3: I'm observing a side product in my reaction. What could it be and how can I prevent its formation?
A common side product is the corresponding alkyl chloride, which can form if the chloride ion (from MsCl) displaces the newly formed mesylate group. This is more prevalent when using bases like pyridine. Using a non-nucleophilic base like triethylamine can help minimize this side reaction.[2] Another possibility, though less common for simple phenols, is the formation of undesired byproducts due to reactions with other functional groups in more complex molecules.
Q4: What is the standard work-up procedure for a mesylation reaction?
Once the reaction is complete as indicated by TLC, a typical work-up procedure involves the following steps:[4][5]
-
Quenching: The reaction is typically quenched by adding a cold aqueous solution, such as water or saturated ammonium chloride solution, to neutralize any remaining reactive species.[1]
-
Extraction: The product is extracted from the aqueous layer into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: The organic layer is washed sequentially with a dilute acid (e.g., 1N HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Q5: Should I use methanesulfonyl chloride or methanesulfonic anhydride for the reaction?
Both methanesulfonyl chloride (MsCl) and methanesulfonic anhydride ((MeSO₂)₂O) are effective mesylating agents.[1] MsCl is more commonly used due to its lower cost. However, methanesulfonic anhydride can be advantageous as it does not produce HCl, thus avoiding the potential for the formation of alkyl chloride side products.[6]
Quantitative Data Summary
The following table outlines typical reaction parameters for the mesylation of phenols, which can be adapted for 4-methoxyphenol.
| Parameter | Typical Value/Condition | Notes |
| 4-Methoxyphenol | 1.0 equivalent | Starting material. |
| Methanesulfonyl Chloride | 1.1 - 1.5 equivalents | A slight excess is generally used to ensure complete conversion. |
| Base (e.g., Triethylamine) | 1.2 - 2.0 equivalents | Should be a non-nucleophilic base to avoid side reactions. |
| Solvent | Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) | Anhydrous aprotic solvents are preferred. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature. |
| Reaction Time | 1 - 12 hours | Monitored by TLC to determine completion.[1][7] |
| Yield | Good to Excellent | Yields are generally high for the mesylation of simple phenols.[7][8] |
Detailed Experimental Protocol
This protocol provides a general procedure for the mesylation of 4-methoxyphenol.
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq.) dropwise with stirring.
-
Addition of Mesylating Agent: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution at 0 °C over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting incomplete mesylation of 4-methoxyphenol.
Caption: Troubleshooting workflow for incomplete mesylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methanesulfonyl Chloride (MsCl) Removal
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess methanesulfonyl chloride (MsCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted methanesulfonyl chloride from the reaction mixture?
Unreacted methanesulfonyl chloride is highly reactive and can cause several problems during product isolation and purification.[1] It readily hydrolyzes in the presence of moisture to form methanesulfonic acid (MSA) and hydrochloric acid (HCl), which can degrade acid-sensitive products or complicate purification.[1][2] Furthermore, its reactivity with nucleophiles means it can react with solvents (like methanol in chromatography) or other additives, creating impurities.[1][3]
Q2: What are the primary methods for removing excess methanesulfonyl chloride?
The most common strategies involve "quenching" the unreacted MsCl to convert it into more easily removable, water-soluble byproducts. The main approaches are:
-
Aqueous Workup: Quenching the reaction with water or a basic aqueous solution (like sodium bicarbonate), followed by liquid-liquid extraction to separate the organic product from the water-soluble byproducts.[1]
-
Scavenger Resins: Using solid-supported nucleophiles (e.g., polymer-bound amines) that react with the excess MsCl. The resin is then simply removed by filtration, which is particularly useful for water-soluble products.[1]
-
Chromatography: While possible, direct purification by column chromatography is typically performed after an initial quenching and workup step to remove the bulk of the reactive species.[1]
Q3: What are the products of methanesulfonyl chloride hydrolysis?
Methanesulfonyl chloride reacts with water in a process called hydrolysis. A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.[2] This reaction produces the strong acids, methanesulfonic acid (CH₃SO₃H) and hydrochloric acid (HCl).[1][2]
CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl
Q4: How can I monitor the removal of methanesulfonyl chloride during the workup?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of MsCl.[1] By spotting the crude reaction mixture and the mixture after quenching and washing, you can observe the disappearance of the MsCl spot, indicating its successful removal or conversion. A common eluent system for this is ethyl acetate/hexanes.[1]
Q5: What safety precautions must be taken when handling methanesulfonyl chloride?
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory (tear-inducing) substance.[4][5] It reacts exothermically and vigorously with water, steam, and other nucleophiles.[4][6][7] Always handle MsCl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[5][7]
Troubleshooting Guide
Q6: My desired product is water-soluble. How can I remove MsCl without a standard aqueous workup?
For water-soluble products where an aqueous workup would lead to significant product loss, using a scavenger resin is the ideal solution.[1] These are solid-supported reagents, often amine-based, that react with the excess MsCl. The resulting sulfonamide remains bound to the solid support, which can be easily filtered off, leaving a much cleaner crude product.[1]
Q7: The quenching process is highly exothermic and difficult to control. What should I do?
To manage the exothermic nature of the quench, always cool the reaction mixture to 0 °C in an ice bath before slowly adding the quenching agent (e.g., cold water, ice, or a cold aqueous solution).[1][7] Adding the quencher dropwise or in small portions allows for better temperature control and prevents a dangerous runaway reaction.
Q8: I'm observing an emulsion during the liquid-liquid extraction. How can I resolve this?
Emulsions are common when performing aqueous workups. To break an emulsion, try washing the mixture with a saturated aqueous solution of sodium chloride (brine).[7][8] The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers.
Q9: My final product is still acidic after the workup. What is the likely cause?
If your product remains acidic, it indicates incomplete removal of the acidic byproducts, methanesulfonic acid (MSA) and HCl.[1][2] This is often due to insufficient washing with a basic solution. Ensure you perform at least one or two thorough washes with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and extract all acidic residues.[1]
Data Presentation
Table 1: Comparison of MsCl Removal Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Cost-effective, widely applicable, efficient for removing large quantities of byproducts.[1] | Can lead to product loss if the compound has water solubility; may form emulsions.[1] | Water-insoluble organic products. |
| Scavenger Resins | Avoids aqueous workup, results in high purity of the crude product, ideal for automation.[1] | Resins can be expensive; potential for non-specific binding of the desired product to the resin.[1] | Water-soluble products or when avoiding water is critical. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Quenching and Removal of Excess MsCl
This protocol outlines a general method for quenching a reaction containing excess MsCl and removing the resulting byproducts.
-
Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0 °C using an ice bath.[7][8]
-
Quenching: Slowly and carefully add cold water or crushed ice to the stirred reaction mixture. Be cautious, as this process is exothermic.[1]
-
Dilution: Dilute the mixture with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent.[1]
-
Washing: Combine all organic layers and wash them sequentially with:
-
1 M HCl (optional): Use this wash if a tertiary amine base (e.g., triethylamine) was used in the reaction to remove its salt.[1][7]
-
Saturated Aqueous NaHCO₃: This wash is critical for neutralizing and removing methanesulfonic acid and HCl.[1][7]
-
Brine (Saturated NaCl): This wash helps to remove residual water from the organic layer and break any emulsions.[8]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[8][9]
Protocol 2: Removal of Excess MsCl using a Scavenger Resin
This protocol is an alternative to aqueous workup, ideal for sensitive or water-soluble substrates.
-
Resin Selection: Choose a suitable scavenger resin, such as a polymer-bound amine like piperazine or Tris(2-aminoethyl)amine.
-
Addition of Resin: To the crude reaction mixture, add the scavenger resin. A typical loading is 1.5 to 3 equivalents relative to the initial amount of excess MsCl.[1]
-
Stirring: Stir the resulting suspension at room temperature. The required time can vary from 2 to 24 hours.[1]
-
Monitoring: Monitor the reaction by TLC for the complete disappearance of the methanesulfonyl chloride spot.[1]
-
Filtration: Once all excess MsCl has been consumed, filter the reaction mixture to remove the scavenger resin.
-
Washing and Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain a cleaner crude product.[1]
Visualizations
Caption: Decision tree for choosing the appropriate MsCl removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproducts in 4-Methoxyphenyl Mesylate Reactions by NMR
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and troubleshooting byproducts in reactions involving 4-methoxyphenyl mesylate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound, with a focus on interpreting NMR spectra to identify byproducts.
Q1: My ¹H NMR spectrum shows unexpected peaks alongside my desired this compound signals. How can I identify the impurities?
A1: Unexpected peaks in your ¹H NMR spectrum often indicate the presence of unreacted starting materials, reagents, or byproducts from side reactions. To identify these impurities, compare the chemical shifts of the unknown peaks with the data provided in the tables below.
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Step 1: Identify an impurity. Use the ¹H NMR data in Table 1 to check for the presence of common starting materials and reagents.
-
Step 2: Consider side reactions. If the impurity is not a starting material, it may be a byproduct. Common side reactions include incomplete reaction, hydrolysis of the mesylate, or reaction of the base with the mesylating agent. Refer to Table 2 for the ¹H NMR data of potential byproducts.
-
Step 3: Confirm with ¹³C NMR. If available, ¹³C NMR can provide additional confirmation. Compare the chemical shifts of the impurity in your ¹³C NMR spectrum with the data in Table 3 and Table 4.
Q2: I observe a singlet around 2.8-3.0 ppm in my ¹H NMR spectrum. What could this be?
A2: A singlet in this region could correspond to the methyl group of methanesulfonic acid, a potential hydrolysis byproduct. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The peak corresponding to the acidic proton of methanesulfonic acid should exchange with deuterium and disappear or decrease in intensity. The methyl singlet, however, will remain.
Q3: My aromatic region in the ¹H NMR is more complex than expected for a pure this compound product. What are the possible reasons?
A3: A complex aromatic region could indicate the presence of unreacted 4-methoxyphenol or other aromatic byproducts. 4-methoxyphenol will show two doublets in the aromatic region. Another possibility, though less common, is the formation of a chlorinated byproduct if the chloride from methanesulfonyl chloride acts as a nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound are summarized in the tables below. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
Q2: What are the most common byproducts when synthesizing this compound from 4-methoxyphenol and methanesulfonyl chloride?
A2: Common byproducts include:
-
Unreacted 4-methoxyphenol: Due to incomplete reaction.
-
Methanesulfonic acid: Formed from the hydrolysis of methanesulfonyl chloride or the product.
-
Triethylammonium chloride: The salt formed from the triethylamine base and HCl generated during the reaction.
-
Methanesulfonic anhydride: Can be present in the methanesulfonyl chloride reagent or formed during the reaction.
Q3: Can this compound undergo elimination reactions?
A3: While less common for aryl mesylates compared to alkyl mesylates, elimination reactions are a possibility under strongly basic conditions, though specific byproducts from such reactions are not commonly reported for this substrate.
Data Presentation
Table 1: ¹H NMR Chemical Shifts of Starting Materials and Reagents
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| 4-Methoxyphenol | Ar-H | ~6.8 (d), ~6.7 (d) | Doublet |
| OH | Variable | Broad Singlet | |
| OCH ₃ | ~3.75 | Singlet | |
| Methanesulfonyl Chloride | CH ₃ | ~3.5 | Singlet |
| Triethylamine | CH ₂ | ~2.5 | Quartet |
| CH ₃ | ~1.0 | Triplet |
Table 2: ¹H NMR Chemical Shifts of Potential Byproducts
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| Methanesulfonic Acid | CH ₃ | ~2.8-3.0 | Singlet |
| SO₃H | Variable, broad | Broad Singlet | |
| Triethylammonium Chloride | NH | Variable, broad | Broad Singlet |
| CH ₂ | ~3.1 | Quartet | |
| CH ₃ | ~1.3 | Triplet | |
| Methanesulfonic Anhydride | CH ₃ | ~3.3 | Singlet |
| 4-Chloroanisole | Ar-H | ~7.2 (d), ~6.8 (d) | Doublet |
| OCH ₃ | ~3.8 | Singlet | |
| Anisole | Ar-H | ~7.3-6.8 (m) | Multiplet |
| OCH ₃ | ~3.8 | Singlet |
Table 3: ¹³C NMR Chemical Shifts of Starting Materials and Reagents
| Compound | Functional Group | Chemical Shift (ppm) |
| 4-Methoxyphenol | C -OH | ~150 |
| C -OCH₃ | ~154 | |
| Ar-C | ~115, ~116 | |
| OC H₃ | ~56 | |
| Methanesulfonyl Chloride | C H₃ | ~47 |
| Triethylamine | C H₂ | ~46 |
| C H₃ | ~12 |
Table 4: ¹³C NMR Chemical Shifts of Potential Byproducts
| Compound | Functional Group | Chemical Shift (ppm) |
| Methanesulfonic Acid | C H₃ | ~39 |
| Methanesulfonic Anhydride | C H₃ | ~42 |
| 4-Chloroanisole | C -Cl | ~126 |
| C -OCH₃ | ~158 | |
| Ar-C | ~115, ~129 | |
| OC H₃ | ~55 | |
| Anisole | C -OCH₃ | ~160 |
| Ar-C | ~114, ~121, ~129 | |
| OC H₃ | ~55 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a chromatography-free and eco-friendly method for the synthesis of aryl mesylates.[1]
Materials:
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4-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
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Ethyl acetate
-
Deionized water
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in ethyl acetate.
-
Add triethylamine (1.2 eq) to the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Mandatory Visualization
References
Strategies to avoid hydrolysis of 4-Methoxyphenyl mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to avoid the hydrolysis of 4-Methoxyphenyl mesylate. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the integrity of their reagent and the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an organic compound containing a mesylate (-OMs) functional group attached to a methoxy-substituted phenyl ring. In organic synthesis, the mesylate group is an excellent leaving group, making the compound a valuable reagent for nucleophilic substitution reactions.[1] It is often used to introduce the 4-methoxyphenoxy group into a molecule or, more commonly, to activate a hydroxyl group (by converting it into a mesylate) to facilitate subsequent reactions.
Q2: What is hydrolysis, and why is this compound susceptible to it?
A2: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[2] this compound is a sulfonate ester, which are potent electrophiles.[3] The sulfur atom in the mesylate group is highly electron-deficient, making it a prime target for attack by nucleophiles, including water. This reaction cleaves the sulfur-oxygen bond, resulting in the formation of 4-methoxyphenol and methanesulfonic acid.
Q3: What are the consequences of unintentional hydrolysis during my experiment?
A3: Unintentional hydrolysis of this compound can lead to several undesirable outcomes:
-
Reduced Yield: The starting material is consumed by a side reaction, leading to a lower yield of the desired product.[4]
-
Product Contamination: The hydrolysis product, 4-methoxyphenol, can contaminate the final product, complicating purification.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments, leading to poor reproducibility.[5]
Q4: How can I detect if my this compound has hydrolyzed?
A4: The presence of the hydrolysis product, 4-methoxyphenol, can be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of 4-methoxyphenol. The hydrolysis product will appear as a separate spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new peaks corresponding to 4-methoxyphenol in the crude NMR spectrum is a clear indicator of hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of this compound and its hydrolysis product, 4-methoxyphenol.[6]
Q5: What are the key factors that influence the rate of hydrolysis?
A5: The primary factors influencing the rate of hydrolysis are:
-
Water/Moisture: The presence of water is the most critical factor. Even trace amounts of moisture can cause hydrolysis.[7]
-
pH: The rate of hydrolysis increases in both acidic and, more significantly, in basic (alkaline) conditions.[6][8] Neutral or slightly acidic conditions are generally preferred for stability.[6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Solvent: Polar, protic solvents can facilitate hydrolysis.
Troubleshooting Guides
This guide addresses specific issues that may arise during experiments involving this compound.
Problem: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Solution |
| Hydrolysis of Starting Material | Ensure absolute anhydrous conditions. Use oven-dried or flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[6] |
| Incomplete Reaction | The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Product Loss During Work-up | Your product may be partially soluble in the aqueous layer.[5] Minimize contact time with aqueous solutions during extractions and use cold solutions to slow the hydrolysis rate.[6] |
Problem: Appearance of an unexpected impurity in the product, co-eluting with the desired product.
| Potential Cause | Troubleshooting Solution |
| In-situ Hydrolysis | The impurity may be the hydrolysis product, 4-methoxyphenol, formed from unreacted this compound during aqueous work-up.[6] |
| Co-elution | Modify the mobile phase for column chromatography to improve the separation between your product and the 4-methoxyphenol impurity. |
Problem: Inconsistent reaction results between batches.
| Potential Cause | Troubleshooting Solution |
| Variable Reagent Quality | The this compound may have partially hydrolyzed during storage. Store the reagent in a desiccator at low temperature (-20°C is recommended) and under an inert atmosphere.[6] |
| Atmospheric Moisture | Variations in ambient humidity can affect the reaction. Allow the reagent vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[6] |
Data Summary
The following table summarizes the key parameters to control for minimizing the hydrolysis of this compound.
| Parameter | Condition to Minimize Hydrolysis | Rationale |
| Water | Anhydrous conditions | Water is a reactant in the hydrolysis reaction.[7] |
| pH | Neutral to slightly acidic | Both strong acid and strong base catalyze hydrolysis.[2][6] |
| Temperature | Low to moderate | Higher temperatures increase the reaction rate. |
| Solvents | Anhydrous, non-polar, aprotic | Polar protic solvents can participate in and facilitate hydrolysis. |
| Storage | -20°C, in a desiccator, under inert gas | Prevents degradation from atmospheric moisture and heat.[6] |
Experimental Protocols
Protocol 1: Proper Handling and Storage of this compound
-
Storage: Upon receipt, store the sealed vial of this compound in a freezer at -20°C. For long-term storage, placing the vial within a desiccator inside the freezer is recommended.[6]
-
Preparation for Use: Transfer the vial from the freezer to a room temperature desiccator. Allow it to warm completely to ambient temperature (typically 30-60 minutes). This crucial step prevents atmospheric moisture from condensing inside the cold vial upon opening.[6]
-
Dispensing: Conduct all weighing and solution preparation in a controlled, dry environment, such as a glove box or under a positive pressure stream of inert gas (e.g., argon or nitrogen).[6]
-
Resealing and Storage: After dispensing the required amount, flush the vial's headspace with an inert gas, seal it tightly, and promptly return it to the -20°C freezer.[6]
Protocol 2: General Anhydrous Reaction Setup for Nucleophilic Substitution
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Solvent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Reaction Assembly: Assemble the glassware under a positive pressure of an inert gas.
-
Reagent Addition: Dissolve the nucleophile and any non-basic additives in the anhydrous solvent in the reaction flask. Add the this compound solution dropwise via a syringe or dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
Protocol 3: Work-up and Purification with Minimal Hydrolysis
-
Quenching: Quench the reaction with a chilled, neutral, or slightly acidic aqueous solution (e.g., cold saturated ammonium chloride solution). Avoid basic quenching solutions if possible.
-
Extraction: Perform aqueous extractions quickly and with chilled solutions to minimize the contact time between the product and the aqueous phase.[6]
-
Drying: After extraction, immediately dry the organic layer over a suitable anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product promptly, for example, by column chromatography using anhydrous solvents.
Visualizations
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Methoxyphenyl Mesylate and 4-Methoxyphenyl Tosylate in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of a leaving group is a critical parameter that dictates the efficiency and outcome of nucleophilic substitution reactions. Among the plethora of available options, sulfonate esters, particularly mesylates and tosylates, have established themselves as highly effective choices for enhancing the reactivity of alcohols and phenols. This guide provides an objective, data-driven comparison of 4-methoxyphenyl mesylate and 4-methoxyphenyl tosylate, focusing on their performance in substitution reactions, to aid researchers in making informed decisions for their synthetic strategies.
Core Principles of Leaving Group Ability
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed after its departure. A more stable, and therefore weaker, conjugate base constitutes a better leaving group. This stability is often correlated with the acidity of the corresponding sulfonic acid; a lower pKa value of the parent acid signifies a more stable anionic leaving group.
Quantitative Comparison of Mesylate and Tosylate Leaving Groups
| Property | This compound | 4-Methoxyphenyl Tosylate | Data Source |
| Leaving Group | Mesylate (-OMs) | Tosylate (-OTs) | N/A |
| Structure of Leaving Group | CH₃SO₃⁻ | CH₃C₆H₄SO₃⁻ | N/A |
| Conjugate Acid | Methanesulfonic Acid | p-Toluenesulfonic Acid | N/A |
| pKa of Conjugate Acid | ~ -1.9 | ~ -2.8 | [1] |
| Relative SN2 Reaction Rate | 1.00 (Reference) | 0.70 | [1] |
Based on the lower pKa of methanesulfonic acid, the mesylate anion is a slightly weaker base and thus a marginally better leaving group than the tosylate anion.[1] This is reflected in the relative rates of SN2 reactions, where alkyl mesylates are generally found to be slightly more reactive than their corresponding tosylates.[1] This enhanced reactivity of the mesylate is attributed to the less sterically hindered nature and the electron-donating effect of the methyl group compared to the tolyl group in the tosylate.
Experimental Protocols
Detailed experimental protocols for the synthesis of the title compounds from 4-methoxyphenol and a general procedure for a comparative kinetic study of their nucleophilic aromatic substitution reactions are provided below.
Synthesis of this compound
Objective: To synthesize this compound from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of 4-Methoxyphenyl Tosylate
Objective: To synthesize 4-methoxyphenyl tosylate from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 eq) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxyphenyl tosylate.
-
The crude product can be further purified by recrystallization or column chromatography.
Comparative Kinetic Study of Nucleophilic Aromatic Substitution
Objective: To compare the reaction rates of this compound and 4-methoxyphenyl tosylate with a common nucleophile (e.g., piperidine).
Materials:
-
This compound
-
4-Methoxyphenyl tosylate
-
Piperidine
-
Acetonitrile (anhydrous)
-
Constant temperature bath
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound, 4-methoxyphenyl tosylate, and piperidine in anhydrous acetonitrile.
-
Reaction Setup: In separate, thermostated reaction vessels (e.g., cuvettes for spectrophotometric monitoring), add the solution of the aryl sulfonate.
-
Initiation: To initiate the reaction, add a measured volume of the piperidine solution to the aryl sulfonate solution and mix quickly.
-
Monitoring: Monitor the progress of the reaction over time by observing the appearance of the product or the disappearance of the starting material using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a wavelength where the product absorbs, or by taking aliquots at regular intervals and analyzing by HPLC).
-
Data Analysis: Plot the concentration of the product formed (or reactant consumed) versus time for both reactions. Determine the initial rate of each reaction from the slope of the curve at t=0. The relative reactivity can be determined by comparing the rate constants.
Visualizing Reaction Pathways and Workflows
Caption: Relationship between pKa and leaving group ability.
Caption: General workflow for the synthesis of aryl sulfonates.
Caption: General mechanism for a nucleophilic aromatic substitution (SNAr) reaction.
Conclusion
In the absence of direct comparative kinetic data for this compound and 4-methoxyphenyl tosylate in substitution reactions, the guiding principle remains the inherent stability of the leaving group. Based on the lower pKa of methanesulfonic acid and established trends in SN2 reactions, This compound is predicted to be a slightly more reactive substrate than 4-methoxyphenyl tosylate . This subtle difference in reactivity can be a valuable tool for fine-tuning reaction conditions and achieving desired outcomes in complex syntheses. For reactions requiring a highly reactive leaving group, the mesylate may be the preferred choice. Conversely, the tosylate, being slightly less reactive, might offer advantages in terms of stability and handling for certain applications. The provided experimental protocols offer a framework for both the synthesis of these important reagents and for conducting direct comparative studies to generate specific data for a given reaction system.
References
The Impact of Aromatic Substituents on the Leaving Group Ability of Phenyl Mesylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency of nucleophilic substitution and elimination reactions is critically dependent on the ability of the leaving group to depart from the substrate. In the realm of drug development and organic synthesis, aryl sulfonates, such as phenyl mesylates, are frequently employed as versatile leaving groups. The electronic nature of substituents on the phenyl ring can significantly modulate the leaving group ability, thereby influencing reaction rates and outcomes. This guide provides a comprehensive comparison of the leaving group ability of substituted phenyl mesylates, supported by experimental data and detailed protocols.
Correlation Between Substituent Effects and Leaving Group Ability
The leaving group ability of a substituted phenoxy group in a mesylate ester is inversely related to the basicity of the corresponding substituted phenoxide ion. A more stable phenoxide, resulting from a more acidic phenol, corresponds to a better leaving group. The acidity of phenols, in turn, is governed by the electronic effects of the substituents on the aromatic ring.
Electron-withdrawing groups (EWGs) delocalize the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M) effects, thus stabilizing the anion. This increased stability leads to a lower pKa of the corresponding phenol and enhances the leaving group ability of the substituted phenyl mesylate. Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion by intensifying the negative charge, resulting in a higher pKa and a poorer leaving group.
This relationship can be quantitatively described by the Hammett equation:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction with a substituted phenyl mesylate.
-
k₀ is the rate constant for the unsubstituted phenyl mesylate.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value for the solvolysis of aryl sulfonates indicates that the reaction is accelerated by electron-withdrawing substituents, which corresponds to a buildup of negative charge in the transition state at the oxygen atom of the leaving group.
Quantitative Data Comparison
Table 1: Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Tosylates and pKa Values of Corresponding Phenols
| Substituent (X) | σ⁻ | pKa of X-C₆H₄OH | k (dm³ mol⁻¹ s⁻¹) at 75°C | Relative Rate (kₓ/kн) |
| 4-NO₂ | 1.27 | 7.15 | 1.38 x 10¹ | 237.9 |
| 4-CN | 1.00 | 7.95 | 2.51 x 10⁰ | 43.3 |
| 3-NO₂ | 0.71 | 8.40 | 6.31 x 10⁻¹ | 10.9 |
| 4-Cl | 0.23 | 9.42 | 1.26 x 10⁻¹ | 2.17 |
| 3-Cl | 0.37 | 9.13 | 2.00 x 10⁻¹ | 3.45 |
| H | 0.00 | 9.99 | 5.80 x 10⁻² | 1.00 |
| 4-CH₃ | -0.17 | 10.26 | 3.16 x 10⁻² | 0.54 |
| 4-OCH₃ | -0.27 | 10.21 | 2.51 x 10⁻² | 0.43 |
Data for rate constants sourced from a study on the alkaline hydrolysis of substituted phenyl tosylates.[1] pKa values are representative values from various sources.
Table 2: Hammett Reaction Constants (ρ) for Solvolysis of Aryl Sulfonates
| Reaction | Solvent | ρ Value |
| Solvolysis of benzenesulfonyl chlorides | 30% dioxane/70% water | +0.35 to +0.37 |
| Solvolysis of benzenesulfonyl chlorides | 50% water/50% acetone | +0.71 to +0.82 |
| Alkaline hydrolysis of phenyl N-phenylcarbamates | Aqueous | +2.86 |
Data sourced from studies on arenesulfonyl halides and phenyl carbamates.[2] The positive ρ values confirm that the departure of the aryloxy group is facilitated by electron-withdrawing substituents.
Visualization of Relationships
The logical flow from substituent electronic properties to leaving group ability can be visualized as follows:
Experimental Protocols
The determination of leaving group ability typically involves kinetic studies of solvolysis or hydrolysis reactions. A common method is to monitor the reaction progress using UV-Vis spectrophotometry.
Protocol: Spectrophotometric Determination of the Rate of Alkaline Hydrolysis of a Substituted Phenyl Sulfonate
This protocol is adapted from a study on the alkaline hydrolysis of substituted phenyl tosylates and is applicable to phenyl mesylates.[1]
1. Materials and Reagents:
-
Substituted phenyl mesylate
-
High-purity water (e.g., Milli-Q)
-
Buffer solution (e.g., a solution of a tertiary amine or a salt like Bu₄NBr to maintain constant ionic strength)
-
Standardized sodium hydroxide (NaOH) solution
-
A suitable organic co-solvent if the substrate is not water-soluble (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Stock solution of the substrate: Prepare a concentrated stock solution of the substituted phenyl mesylate in a suitable organic solvent (e.g., 10 mM in acetonitrile or DMSO).
-
Reaction medium: Prepare the aqueous reaction medium containing the buffer or salt at the desired concentration (e.g., 0.5 M Bu₄NBr in water).
-
NaOH solution: Prepare a standardized solution of NaOH in the reaction medium. The concentration should be significantly higher than the substrate concentration to ensure pseudo-first-order conditions.
3. Kinetic Measurement Workflow:
4. Detailed Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected substituted phenoxide product.
-
Equilibrate the reaction medium and NaOH solution to the desired temperature in a water bath. Also, ensure the spectrophotometer's cell holder is at the same temperature.
-
Pipette a known volume of the temperature-equilibrated NaOH solution into a quartz cuvette and place it in the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a stopper or parafilm).
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable value, A∞).
-
The observed pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(A∞ - A_t) versus time (t).
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of NaOH.[1]
Conclusion
The leaving group ability of substituted phenyl mesylates is a predictable and tunable property that is directly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance leaving group ability by stabilizing the resulting phenoxide anion, as evidenced by lower pKa values of the corresponding phenols and increased reaction rates. The quantitative relationships established through Hammett plots provide a powerful tool for predicting reaction outcomes and for the rational design of molecules with optimal reactivity in drug development and chemical synthesis. The experimental protocols outlined provide a robust framework for the empirical determination of these important kinetic parameters.
References
A Comparative Guide to HPLC Purity Validation of 4-Methoxyphenyl Mesylate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity validation of 4-Methoxyphenyl mesylate, a key intermediate in various synthetic pathways. The comparison focuses on the performance of two different C18 stationary phases and the impact of mobile phase composition on separation efficiency.
Comparative Purity Analysis
The purity of a synthetically prepared batch of this compound was assessed using two distinct HPLC methods. Method A utilizes a general-purpose C18 column with a simple isocratic mobile phase, while Method B employs a high-performance C18 column with a gradient elution to achieve higher resolution and faster analysis time. The results are summarized in the table below, including the analysis of potential process-related impurities such as 4-methoxyphenol (a potential starting material or hydrolysis product) and residual starting materials.
| Parameter | HPLC Method A | HPLC Method B |
| Column | Standard C18 (250 x 4.6 mm, 5 µm) | High-Performance C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Gradient: Acetonitrile/Water with 0.1% Formic Acid (see protocol) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (4-MMPM) | 8.2 min | 5.8 min |
| Purity (% Area) | 99.75% | 99.89% |
| Resolution (4-MMPM / 4-MP) | 2.8 | 4.5 |
| Tailing Factor (4-MMPM) | 1.3 | 1.1 |
| Run Time | 15 min | 10 min |
4-MMPM: this compound; 4-MP: 4-Methoxyphenol
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity validation of this compound, from sample preparation to data analysis and final reporting.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are optimized for the purity analysis of this compound and its potential impurities.
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[1]
HPLC Method A (Isocratic)
-
Column: Standard C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A premixed and degassed solution of acetonitrile and water (60:40 v/v) containing 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[1]
HPLC Method B (Gradient)
-
Column: High-performance C18 reversed-phase column (150 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Program:
-
0-1 min: 50% B
-
1-7 min: 50% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 50% B
-
8.1-10 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 254 nm.[1]
Discussion and Conclusion
The comparative analysis demonstrates that while both methods are suitable for the purity validation of this compound, Method B offers significant advantages. The use of a high-performance column with a smaller particle size in conjunction with a gradient elution results in a shorter run time, sharper peaks (lower tailing factor), and improved resolution between the main analyte and the key potential impurity, 4-methoxyphenol.
For routine quality control where throughput is critical, Method B is the superior choice. Method A, while less performant, utilizes a more common and robust column type and a simpler isocratic mobile phase, which may be suitable for laboratories without access to high-performance columns or for initial screening purposes.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for high throughput, the desired level of resolution for specific impurities, and the available instrumentation. For comprehensive quality control and in-depth impurity profiling, a validated, high-resolution method such as Method B is recommended.
References
Characterization of 4-Methoxyphenyl Mesylate by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 4-Methoxyphenyl mesylate using mass spectrometry, with a particular focus on electron ionization (EI) techniques. To offer a comprehensive evaluation, its fragmentation pattern is compared with that of a closely related alternative, 4-Methoxyphenyl tosylate. This document outlines the expected mass spectral features and provides detailed experimental protocols relevant to the analysis of such compounds.
Executive Summary
This compound is a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its characterization is essential for ensuring purity and structural integrity. Mass spectrometry, a powerful analytical technique, provides detailed information about its molecular weight and fragmentation pathways, aiding in its unambiguous identification. This guide will delve into the anticipated electron ionization mass spectrometry (EI-MS) fragmentation of this compound and compare it to the experimentally determined fragmentation of 4-Methoxyphenyl tosylate.
Mass Spectrometry Analysis: this compound vs. 4-Methoxyphenyl Tosylate
The characterization of this compound by EI-MS is predicted based on established fragmentation patterns of aryl sulfonates and ethers. This is compared with the known mass spectrum of 4-Methoxyphenyl tosylate to highlight the similarities and differences in their gas-phase ion chemistry.
Table 1: Comparison of Key Mass Spectral Data
| Feature | This compound (Predicted) | 4-Methoxyphenyl Tosylate (Experimental) |
| Molecular Formula | C₈H₁₀O₄S | C₁₄H₁₄O₄S |
| Molecular Weight | 202.23 g/mol | 278.33 g/mol |
| Molecular Ion (M⁺•) | m/z 202 | m/z 278 |
| Key Fragments | m/z 123, m/z 95, m/z 79, m/z 65 | m/z 155, m/z 123, m/z 91, m/z 65 |
| Base Peak | Likely m/z 123 | m/z 123 |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the ionization of the molecule to form the molecular ion (M⁺•) at m/z 202.
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis with 4-Methoxyphenyl Tosylate
The mass spectrum of 4-Methoxyphenyl tosylate provides a valuable reference for understanding the fragmentation behavior of this compound. The tosylate analogue, with its larger tolyl group, exhibits both similar and distinct fragmentation patterns.
A key similarity is the cleavage of the S-O bond, leading to the formation of a stable 4-methoxyphenoxy cation at m/z 123. This fragment is significant in the spectra of both compounds and is often the base peak, indicating its high stability.
The primary difference lies in the fragments derived from the sulfonyl group. For this compound, the loss of the methoxy-substituted phenyl group would lead to a methanesulfonyl cation at m/z 79. In contrast, 4-Methoxyphenyl tosylate generates a tolylsulfonyl cation, which further fragments to the tropylium ion at m/z 91, a characteristic peak for toluene derivatives.
Experimental Protocols
A standard protocol for the analysis of this compound and its analogues by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the sample further to a concentration of 10-100 µg/mL.
-
Transfer the solution to a GC vial for analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Range: m/z 40-500.
This guide provides a foundational understanding of the mass spectrometric characterization of this compound. The predicted fragmentation patterns, when compared with the experimental data of a close analogue, offer valuable insights for researchers in the positive identification and quality control of this important synthetic intermediate.
A Comparative Guide to the Kinetic Performance of 4-Methoxyphenyl Mesylate and Its Alternatives in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for designing and optimizing synthetic routes. This guide provides a comprehensive comparison of the kinetic performance of 4-methoxyphenyl mesylate against common alternatives—p-toluenesulfonate (tosylate) and trifluoromethanesulfonate (triflate)—in nucleophilic substitution reactions. The information presented herein, supported by experimental data, will aid in the rational selection of sulfonate esters for various chemical transformations.
Executive Summary
The reactivity of a sulfonate ester is intrinsically linked to the stability of the sulfonate anion, which acts as the leaving group. A more stable anion is a weaker base and, consequently, a better leaving group, leading to faster reaction rates. The stability of the sulfonate anion is primarily influenced by the electronic effects of the substituent on the sulfonyl group. Electron-withdrawing groups enhance stability by delocalizing the negative charge, thereby increasing the leaving group's ability.
Based on this principle, the generally accepted order of reactivity for the sulfonate esters discussed in this guide is:
Triflate > Tosylate > Mesylate
This guide will delve into the quantitative kinetic data that substantiates this trend, providing a framework for selecting the most appropriate sulfonate ester for a given synthetic challenge.
Quantitative Comparison of Leaving Group Ability
The efficacy of a leaving group can be quantitatively assessed through various parameters, including the acidity of its conjugate acid (pKa) and the relative rates of reaction in standardized systems. A lower pKa value of the conjugate acid indicates a more stable anion and thus a better leaving group. Similarly, faster reaction rates in nucleophilic substitution reactions are indicative of a superior leaving group.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -14 | Very High |
| Tosylate | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8[1] | 0.70[1] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9[1] | 1.00[1] |
Note: The relative SN2 reaction rates are based on a specific study and may vary depending on the substrate, nucleophile, and solvent system.
While both tosylates and mesylates are excellent leaving groups, mesylate is observed to be slightly more reactive than tosylate in some SN2 reactions.[1] This is consistent with the slightly lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid, suggesting the mesylate anion is marginally more stable.[1]
Kinetic Studies of this compound and Alternatives
While specific kinetic data for this compound is not abundantly available in the public domain, we can infer its reactivity based on the electronic nature of the p-methoxyphenyl group and compare it to other aryl sulfonates. The methoxy group is an electron-donating group, which would slightly decrease the stability of the corresponding sulfonate anion compared to an unsubstituted phenylsulfonate. This would, in turn, suggest a slightly slower reaction rate compared to phenyl mesylate.
To provide a comparative framework, the following tables summarize available kinetic data for the solvolysis of related sulfonyl chlorides, which serve as good models for the behavior of sulfonate esters.
Table 1: Solvolysis of Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water (v/v) at 25.0 °C [2]
| Substituent | Rate Constant (min⁻¹) |
| p-Methyl | 0.0106 |
| Unsubstituted | 0.0146 |
| m-Nitro | 0.044 |
Table 2: Solvolysis of Substituted Benzenesulfonyl Chlorides in 47.5% Ethanol/52.5% Water (v/v) at 25.0 °C [2]
| Substituent | Rate Constant (min⁻¹) |
| p-Methyl | 0.0287 |
| Unsubstituted | 0.0313 |
| m-Nitro | 0.058 |
These data illustrate the influence of substituents on the solvolysis rates. Electron-withdrawing groups (like m-nitro) increase the rate, while electron-donating groups (like p-methyl) decrease it.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is crucial for comparing the performance of different sulfonate esters. The following are detailed methodologies for key experiments.
General Protocol for Comparative Solvolysis Studies by UV-Vis Spectrophotometry
This method is suitable for monitoring reactions where there is a change in the UV-Visible absorbance spectrum as the reaction progresses.
Objective: To determine and compare the pseudo-first-order rate constants for the solvolysis of this compound, tosylate, and triflate.
Materials:
-
This compound, 4-methoxyphenyl tosylate, 4-methoxyphenyl triflate
-
Solvent (e.g., 80:20 ethanol:water)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each sulfonate ester (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile).
-
Prepare the desired reaction solvent mixture (e.g., 80:20 ethanol:water).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
Place a cuvette containing the reaction solvent in the cell holder to serve as a blank.
-
To a separate cuvette, add the reaction solvent and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small aliquot of the sulfonate ester stock solution into the cuvette containing the solvent, ensuring rapid mixing. The final concentration of the sulfonate ester should be in a range that gives a suitable absorbance change (e.g., 0.1 mM).
-
Immediately start monitoring the absorbance at a wavelength where the starting material or product has a distinct absorbance maximum.
-
Record the absorbance at regular time intervals until the reaction is complete (typically 3-5 half-lives).
-
-
Data Analysis:
-
Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this plot.
-
Repeat the experiment for each sulfonate ester under identical conditions to compare their kobs values.
-
Protocol for Kinetic Analysis of Reactions with Amines by HPLC
This method is particularly useful for reactions that do not show a significant change in UV-Vis absorbance or for complex reaction mixtures.
Objective: To determine the second-order rate constant for the reaction of this compound with an amine (e.g., piperidine).
Materials:
-
This compound
-
Piperidine
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Autosampler vials
-
Thermostatted reaction vessel
Procedure:
-
Method Development:
-
Develop an HPLC method that can effectively separate the starting materials (this compound and piperidine) and the product.
-
Establish a calibration curve for the starting material to quantify its concentration.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel, dissolve known concentrations of this compound and piperidine in acetonitrile. The concentration of the amine should be in excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent or adding a quenching agent).
-
Transfer the quenched sample to an HPLC vial.
-
-
Analysis:
-
Inject the samples into the HPLC system and determine the concentration of the remaining this compound at each time point using the calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will be the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the excess nucleophile (piperidine).
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized SN2 reaction pathway.
Caption: Experimental workflow for solvolysis kinetics.
References
A Comparative Guide to Alcohol Activation: Alternatives to 4-Methoxyphenyl Mesylate
For researchers, scientists, and drug development professionals, the efficient activation of alcohols is a critical step in the synthesis of a vast array of molecules. 4-Methoxyphenyl mesylate has been a reliable reagent for this transformation, converting alcohols into better leaving groups for subsequent nucleophilic substitution reactions. However, the modern synthetic chemist's toolkit requires a diverse set of reagents to accommodate a wide range of substrates and reaction conditions. This guide provides an objective comparison of prominent alternative reagents to this compound for alcohol activation, supported by experimental data and detailed protocols.
Comparison of Performance
The choice of an activating agent for an alcohol depends on several factors, including the substrate's steric hindrance, the desired stereochemical outcome, and the overall functional group tolerance of the molecule. Below is a summary of the performance of several common alternatives compared to sulfonate esters like this compound.
| Reagent/Method | Activating Group | Typical Substrates | Key Advantages | Key Disadvantages |
| Sulfonyl Chlorides | ||||
| p-Toluenesulfonyl Chloride (TsCl) | Tosylate (-OTs) | Primary & Secondary Alcohols | Cost-effective, stable tosylates | Can be slow with hindered alcohols |
| Methanesulfonyl Chloride (MsCl) | Mesylate (-OMs) | Primary & Secondary Alcohols | Less sterically hindered than TsCl | Mesylates can be less stable |
| Trifluoromethanesulfonyl Anhydride (Tf₂O) | Triflate (-OTf) | Primary, Secondary, & Tertiary Alcohols | Excellent leaving group, rapid reactions | Reagent is expensive and moisture-sensitive |
| Appel Reaction | ||||
| Triphenylphosphine (PPh₃) / CBr₄ or CCl₄ | Alkyl Bromide/Chloride | Primary & Secondary Alcohols | Mild, neutral conditions; high yields typically observed.[1] | Stoichiometric phosphine oxide byproduct can complicate purification; use of CCl₄ is restricted.[2] |
| Mitsunobu Reaction | ||||
| Diethyl Azodicarboxylate (DEAD) / PPh₃ | Varies (Ester, Ether, etc.) | Primary & Secondary Alcohols | Inversion of stereochemistry; mild conditions.[3][4] | Byproduct removal can be challenging; requires acidic pronucleophile (pKa < 13).[3] |
Experimental Data
The following tables provide a snapshot of reported yields for the activation of various alcohols using the discussed methods.
Table 1: Sulfonylation of Alcohols
| Alcohol Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | TsCl | Pyridine | DCM | 0 to RT | 4 | 53 |
| p-Nitrobenzyl Alcohol | TsCl | TEA, DMAP | DCM | 0 to 15 | 12 | 87 (as chloride) |
| Homoallylic Alcohol | TsCl | TEA, DMAP | DCM | 0 | - | - |
| General Primary/Secondary Alcohol | MsCl | Pyridine/TEA | DCM | 0 to RT | - | - |
| General Primary/Secondary Alcohol | Tf₂O | Pyridine/TEA | DCM | Cooling to RT | - | - |
Note: In some cases, treatment of benzyl alcohols with TsCl can lead to the formation of the corresponding benzyl chloride instead of the tosylate.[5]
Table 2: Appel Reaction for Halogenation of Alcohols
| Alcohol Substrate | Halogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Geraniol | CCl₄ | - | - | - | - | | Benzyl Alcohols | CBr₄ | DCM | RT | - | High | | General Primary Alcohols | CBr₄/CCl₄ | DCM/THF/Toluene | 0-25 | - | 70-95 | | General Secondary Alcohols | CBr₄ | DCM/THF/Toluene | 0-25 | Good |
Table 3: Mitsunobu Reaction for Alcohol Inversion/Substitution
| Alcohol Substrate | Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sterically Hindered Secondary Alcohol (e.g., Menthol) | 4-Nitrobenzoic Acid | DEAD, PPh₃ | THF | 0 to RT | 2-5 | 65-75 |
| D-Ribose derivative | Carboxylic Acid | DEAD, PPh₃ | Toluene | RT | 6 | 89 |
| Secondary Alcohol | NsNH₂ | DIAD, PPh₃ | THF | RT | 24 | 65 |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for selecting the appropriate reagent and troubleshooting reactions.
Sulfonylation of Alcohols
The activation of alcohols using sulfonyl chlorides proceeds through a nucleophilic attack of the alcohol oxygen onto the sulfur atom of the sulfonyl chloride, followed by deprotonation to yield the sulfonate ester. This process occurs with retention of stereochemistry at the alcohol carbon.[6]
Caption: Sulfonylation of an alcohol.
The Appel Reaction
The Appel reaction converts primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane.[1] The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by a halide ion in an Sₙ2 reaction, leading to an inversion of stereochemistry.[1][2]
Caption: The Appel Reaction mechanism.
The Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of configuration.[3][4] The reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol towards nucleophilic attack by a suitable pronucleophile.[3]
Caption: The Mitsunobu Reaction pathway.
Experimental Protocols
General Procedure for Tosylation of an Alcohol
-
To a solution of the alcohol (1.0 eq.) in dry dichloromethane (DCM) at 0 °C, add pyridine or triethylamine (1.5 eq.).[7]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.[7]
-
Stir the reaction mixture at 0 °C for 4 hours or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is sluggish.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.[7]
-
Purify the product by column chromatography or recrystallization as needed.
General Procedure for the Appel Reaction (Bromination)
-
Dissolve the alcohol (1.0 eq.) and triphenylphosphine (1.1-1.5 eq.) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[8]
-
Cool the solution to 0 °C.
-
Slowly add a solution of carbon tetrabromide (1.1-1.5 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkyl bromide from the triphenylphosphine oxide byproduct.
General Procedure for the Mitsunobu Reaction
-
Dissolve the alcohol (1.0 eq.), the acidic nucleophile (1.1 eq.), and triphenylphosphine (1.1 eq.) in an anhydrous solvent such as THF or diethyl ether.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in the same solvent.[3]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.
Conclusion
While this compound remains a valuable tool for alcohol activation, a variety of effective alternatives are available to the synthetic chemist. The choice between other sulfonyl chlorides, the Appel reaction, or the Mitsunobu reaction will be dictated by the specific requirements of the synthesis, including cost, substrate compatibility, desired stereochemical outcome, and ease of purification. By understanding the nuances of each method, researchers can select the optimal conditions to achieve their synthetic goals efficiently and effectively.
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. orgosolver.com [orgosolver.com]
Validation of a Synthetic Route for a Key Intermediate of Raloxifene Using 4-Methoxyphenyl Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM). The intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, is crucial for the construction of the final drug molecule. We will compare a proposed, modern synthetic approach utilizing a Suzuki-Miyaura coupling with 4-methoxyphenyl mesylate against a more traditional intramolecular cyclization method. This guide presents experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most efficient and suitable synthetic strategy.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the two synthetic routes to 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. The data for the Suzuki-Miyaura coupling is based on typical yields and purities for this type of reaction, while the data for the intramolecular cyclization is derived from established literature.
| Metric | Proposed Route: Suzuki-Miyaura Coupling | Alternative Route: Intramolecular Cyclization |
| Starting Materials | (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, this compound | α-(3-Methoxyphenylthio)-4-methoxyacetophenone |
| Key Transformation | Pd-catalyzed C-C bond formation | Acid-catalyzed electrophilic aromatic substitution |
| Typical Yield | 85-95% | ~75% (of the desired regioisomer) |
| Purity | High (>98%) | Moderate (requires separation of regioisomers) |
| Reaction Conditions | Mild (e.g., 80-100 °C) | Harsh (e.g., 85-90 °C in polyphosphoric acid) |
| Scalability | Readily scalable | Can be challenging due to viscous reaction media |
| Atom Economy | Good | Moderate |
| Key Advantages | High selectivity, high yield, milder conditions | Fewer starting materials |
| Key Disadvantages | Requires a pre-functionalized starting material (boronic acid) and a catalyst | Formation of regioisomers, harsh acidic conditions |
Experimental Protocols
Proposed Synthetic Route: Suzuki-Miyaura Coupling
This route utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction between (6-methoxybenzo[b]thiophen-2-yl)boronic acid and this compound.
Materials:
-
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add (6-methoxybenzo[b]thiophen-2-yl)boronic acid (1.2 equivalents), this compound (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Alternative Synthetic Route: Intramolecular Cyclization
This route involves the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone.
Materials:
-
α-(3-Methoxyphenylthio)-4-methoxyacetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
Place α-(3-methoxyphenylthio)-4-methoxyacetophenone in a reaction vessel.
-
Add polyphosphoric acid (typically in large excess, acting as both catalyst and solvent).
-
Heat the mixture to 85-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
The crude product will be a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and the 4-methoxy regioisomer.
-
Separate the desired 6-methoxy isomer from the undesired regioisomer by fractional crystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the two synthetic routes.
Caption: Comparison of the Suzuki-Miyaura and intramolecular cyclization routes.
Caption: Experimental workflow for the proposed Suzuki-Miyaura coupling.
Caption: Experimental workflow for the alternative intramolecular cyclization.
Conclusion
The proposed synthetic route to 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene via a Suzuki-Miyaura coupling with this compound offers significant advantages over the traditional intramolecular cyclization method. The Suzuki-Miyaura approach provides higher yields, superior purity by avoiding the formation of regioisomers, and employs milder reaction conditions. While it requires the synthesis or purchase of a boronic acid precursor, the benefits in terms of efficiency, selectivity, and scalability make it a more attractive option for the synthesis of this key pharmaceutical intermediate in a drug development setting. The intramolecular cyclization, while seemingly simpler in terms of starting materials, suffers from harsh conditions and the need for challenging purification to isolate the desired product. This comparative guide provides the necessary data and protocols to support the validation of the Suzuki-Miyaura route as a superior method for the synthesis of this important Raloxifene intermediate.
A Comparative Guide to the Cross-Reactivity of 4-Methoxyphenyl Mesylate with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 4-Methoxyphenyl mesylate with a range of common nucleophiles, including amines, thiols, and alcohols. This compound serves as a valuable electrophile in organic synthesis, and understanding its reactivity profile is crucial for predicting reaction outcomes, optimizing conditions, and minimizing side products. This document presents a comparative overview of its performance, supported by experimental data and detailed protocols, to facilitate its effective use in research and development.
Introduction to Reactivity
This compound is an effective alkylating agent due to the excellent leaving group ability of the mesylate anion. The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring itself, though the primary site of nucleophilic attack is the methyl group of the mesylate ester, proceeding via an SN2 mechanism. In cases of nucleophilic aromatic substitution (SNAr), the methoxy group would be activating. However, for the purpose of this guide, we will focus on the more common reactivity at the methyl group.
The rate and efficiency of the reaction with this compound are highly dependent on the nucleophilicity of the reacting partner. Nucleophilicity is influenced by factors such as the charge, basicity, polarizability, and solvent. A general trend for the nucleophiles discussed in this guide is:
Thiols > Amines > Alcohols
Thiolates are highly polarizable and excellent nucleophiles.[1] Amines are also strong nucleophiles due to the lone pair on the nitrogen atom.[2] Alcohols are generally weaker nucleophiles and often require deprotonation to the corresponding alkoxide to achieve significant reactivity.[2][3]
Comparative Performance Data
The following tables summarize the expected reactivity and yields for the reaction of this compound with representative nucleophiles. The data is compiled from various sources and, where direct comparative data is unavailable, inferred based on established principles of chemical reactivity.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Product | Typical Conditions | Expected Yield | Reference/Note |
| Piperidine | 1-Methylpiperidine | K₂CO₃, Acetonitrile, 60°C, 12h | High (>90%) | Inferred from general reactivity of amines with sulfonates. |
| Aniline | N-Methylaniline | K₂CO₃, DMF, 80°C, 24h | Moderate (60-80%) | Inferred from general reactivity of amines with sulfonates. |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Product | Typical Conditions | Expected Yield | Reference/Note |
| Thiophenol | Methyl phenyl sulfide | K₂CO₃, Acetonitrile, RT, 4h | Very High (>95%) | Thiols are highly nucleophilic towards mesylates.[1][4] |
| Sodium thiophenoxide | Methyl phenyl sulfide | DMF, RT, 1h | Quantitative (>99%) | Thiolates are exceptionally potent nucleophiles.[1][4] |
Table 3: Reaction with Alcohol/Alkoxide Nucleophiles
| Nucleophile | Product | Typical Conditions | Expected Yield | Reference/Note |
| Methanol | Anisole | NaH, THF, 60°C, 24h | Low to Moderate (30-50%) | Alcohols are poor nucleophiles; require activation.[2][3] |
| Sodium methoxide | Anisole | Methanol, Reflux, 6h | High (>90%) | Alkoxides are strong nucleophiles. |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
-
Materials: this compound, Piperidine, Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous).
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir to dissolve.
-
Add piperidine (1.2 mmol) followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
-
Materials: this compound, Thiophenol, Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous).
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir to dissolve.
-
Add thiophenol (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
-
Materials: this compound, Sodium methoxide, Methanol (anhydrous).
-
Procedure:
-
To a dry round-bottom flask, add sodium methoxide (1.5 mmol).
-
Add anhydrous methanol (10 mL) and stir until the sodium methoxide is dissolved.
-
Add this compound (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
General Reaction Pathway
The following diagram illustrates the general SN2 reaction mechanism of this compound with a generic nucleophile.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
Quantitative Analysis of Reaction Progress in the Mesylation of 4-Methoxyphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quantitative methods for monitoring the progress of the mesylation of 4-methoxyphenol. The conversion of phenols to mesylates is a crucial transformation in medicinal chemistry and drug development, enhancing the leaving group ability of the phenolic hydroxyl for subsequent nucleophilic substitution reactions. Accurate monitoring of this reaction is essential for optimization, scale-up, and ensuring reaction completion. This document outlines the primary analytical techniques, presents detailed experimental protocols, and discusses alternative sulfonylation methods.
Quantitative Monitoring of Mesylation Progress: A Methodological Comparison
The progress of the mesylation of 4-methoxyphenol, where 4-methoxyphenol reacts with methanesulfonyl chloride in the presence of a base to form 4-methoxyphenyl mesylate, can be monitored by several analytical techniques. The choice of method depends on factors such as available equipment, desired precision, and the need for real-time analysis. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Analytical Methods for Monitoring Mesylation of 4-Methoxyphenol
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography (GC) |
| Principle | Separation based on polarity and quantification by UV absorbance. | Quantification based on the integration of specific proton signals. | Separation based on volatility and boiling point. |
| Advantages | High sensitivity and resolution, allowing for simultaneous quantification of reactant, product, and byproducts.[1] Widely available instrumentation. | Provides structural information, enabling in-situ, real-time monitoring without sample workup.[2][3] | High sensitivity for volatile compounds. |
| Disadvantages | Requires sampling and sample preparation (quenching, dilution). Potential for thermal lability of the mesylate product. | Lower sensitivity compared to HPLC. Requires specialized equipment (NMR spectrometer). | Requires derivatization for non-volatile phenols and mesylates. |
| Typical Data | Chromatograms showing peaks for 4-methoxyphenol and this compound with corresponding retention times and peak areas. | 1H NMR spectra showing the disappearance of the phenolic -OH proton and the appearance of the mesyl-CH3 protons. | Chromatograms showing peaks for derivatized analytes. |
| Suitability | Ideal for kinetic studies requiring high accuracy and for final product purity analysis. | Excellent for mechanistic studies and rapid determination of reaction completion. | Suitable for specific applications where volatility is not a limitation. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate quantitative analysis. Below are methodologies for monitoring the mesylation of 4-methoxyphenol using HPLC and for the synthesis itself.
General Experimental Protocol for Mesylation of 4-Methoxyphenol
Materials:
-
4-Methoxyphenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl3) for NMR analysis
-
HPLC grade solvents (acetonitrile, water)
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench each aliquot with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each time point by HPLC and/or 1H NMR to determine the conversion and yield.
HPLC Method for Quantitative Analysis
This method is designed for the simultaneous quantification of 4-methoxyphenol and its product, this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or a wavelength determined from the UV spectra of the starting material and product.[1][4][5][6][7]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Quantification:
-
Prepare standard solutions of known concentrations for both 4-methoxyphenol and purified this compound to generate calibration curves.
-
The concentration of each component in the reaction aliquots can be determined by comparing their peak areas to the respective calibration curves.
Data Presentation and Visualization
Clear presentation of quantitative data is crucial for interpretation and comparison.
Table 2: Hypothetical Time-Course Data for the Mesylation of 4-Methoxyphenol Monitored by HPLC
| Time (minutes) | 4-Methoxyphenol (%) | This compound (%) |
| 0 | 100 | 0 |
| 15 | 65 | 35 |
| 30 | 30 | 70 |
| 60 | 5 | 95 |
| 120 | <1 | >99 |
Note: This data is illustrative and would be generated by applying the HPLC protocol described above.
Experimental Workflow Diagram
Alternative Sulfonylation Methods
While mesylation is a common method for activating phenolic hydroxyl groups, other sulfonylation reagents can be employed. The choice of reagent can influence reaction kinetics, cost, and functional group tolerance.
Table 3: Comparison of Sulfonylation Methods for 4-Methoxyphenol
| Sulfonylation Method | Reagent | Key Features |
| Mesylation | Methanesulfonyl Chloride (MsCl) | Good reactivity, cost-effective, mesyl group is a good leaving group. |
| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | Similar reactivity to mesylation, tosylates are often crystalline and easier to handle. The tosyl group is also an excellent leaving group. |
| Triflation | Triflic Anhydride (Tf2O) | Produces triflates, which are exceptionally good leaving groups, leading to faster subsequent reactions. However, the reagent is more expensive and reactive. |
Logical Relationship of Sulfonylation Choices
Conclusion
The quantitative analysis of the mesylation of 4-methoxyphenol is most effectively achieved through HPLC, providing sensitive and accurate time-course data. In-situ NMR offers a powerful alternative for real-time monitoring and mechanistic insights. The selection of a sulfonylation method—mesylation, tosylation, or triflation—should be guided by the specific requirements of the subsequent synthetic steps, considering factors such as required reactivity, cost, and handling characteristics. The protocols and comparative data presented in this guide provide a framework for researchers to effectively monitor and optimize this critical chemical transformation.
References
- 1. 4-Methoxyphenol | SIELC Technologies [sielc.com]
- 2. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Methoxyphenyl Mesylate
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxyphenyl mesylate could not be readily located. The following guidance is based on the safety data for a closely related and structurally similar compound, Methyl mesylate (CAS No. 66-27-3). It is imperative to handle this compound with, at a minimum, the same level of precaution. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's established safety protocols.
This document provides crucial safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Quantitative Data Summary
The following table summarizes the key quantitative data for Methyl mesylate, which should be considered as indicative for this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Light yellow |
| Boiling Point | 202 - 203 °C / 395.6 - 397.4 °F |
| Melting Point | 20 °C / 68 °F |
| Flash Point | 104 °C / 219.2 °F |
| Hazard Class (DOT) | 6.1 (Toxic) |
| Packing Group (DOT) | III |
Data sourced from Methyl methanesulfonate Safety Data Sheets.[1]
II. Experimental Protocols: Spill and Waste Disposal
A. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]
B. Spill Neutralization and Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[3]
-
Containment: For liquid spills, use absorbent paper or an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][4]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, vapor-tight plastic bag or a suitable, closed container for disposal.[1][4]
-
Decontamination: Wash the spill area thoroughly with soap and water.[4]
-
Disposal of Cleanup Materials: All contaminated materials, including absorbent paper and disposable PPE, must be placed in a sealed container and disposed of as hazardous waste.[3][4]
C. Bulk Waste Disposal
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Containerization: Keep the waste chemical in its original, tightly closed container if possible.[1][3] If not, use a compatible, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound" or "Waste Mesylate Compound") and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with federal, state, and local regulations.[1][3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] Do not flush down the drain or dispose of in regular trash.[1][2][3]
III. Mandatory Visualizations
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
